Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1,3-diaminopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCXTFAZMDAIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213475-74-2 | |
| Record name | tert-butyl N-(1,3-diaminopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate structure and properties
Strategic Utilization of C2-Symmetric Linkers in Medicinal Chemistry
Executive Summary
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2), often referred to as N-Boc-1,3-diaminopropane or 2-Boc-amino-1,3-propanediamine , represents a critical class of "hub" linkers in modern drug discovery. Unlike its linear isomer (tert-butyl (3-aminopropyl)carbamate), this molecule possesses C2-symmetry , featuring a central protected amine flanked by two reactive primary amines.
This unique topology allows for the synthesis of symmetric bis-ligands, dendrimeric scaffolds, and branched PROTACs. This guide details the physicochemical profile, robust synthetic pathways from Serinol, and orthogonal protection strategies necessary for high-fidelity medicinal chemistry applications.
Part 1: Structural Analysis & Physicochemical Profile
The utility of this molecule stems from its branched architecture . While linear diamines serve as simple spacers, the 2-yl carbamate acts as a branching point, enabling the construction of "Y-shaped" conjugates.
1.1 Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| Common Names | 2-Boc-amino-1,3-propanediamine; N-Boc-serinol diamine |
| CAS Number | 213475-74-2 (Specific for 2-yl isomer) |
| Molecular Formula | C₈H₁₉N₃O₂ |
| Molecular Weight | 189.26 g/mol |
| Symmetry Point | C2 Axis through the central Methine (C-2) and Nitrogen |
1.2 Physicochemical Properties[1]
-
Physical State: Typically a hygroscopic white solid or viscous colorless oil (depending on purity and salt form).
-
Solubility: Highly soluble in polar organic solvents (MeOH, DCM, DMSO). The free amine form reacts with atmospheric CO₂; storage as a hydrochloride salt is recommended for long-term stability.
-
pKa: The primary amines (positions 1,3) have a pKa ~10.5, while the Boc-protected amine (position 2) is non-basic.
Part 2: Synthetic Routes & Production
Direct protection of 1,2,3-triaminopropane with Boc anhydride yields a statistical mixture of mono-, di-, and tri-protected species that are difficult to separate.
The Authoritative Route: Serinol Transformation To ensure regioselectivity, the synthesis must proceed via Serinol (2-amino-1,3-propanediol) . This pathway guarantees that the Boc group is installed exclusively at the central position before the primary amines are generated.
2.1 Synthesis Workflow (Graphviz)
Caption: Regioselective synthesis of this compound starting from Serinol to avoid isomeric mixtures.
2.2 Detailed Protocol (Serinol Route)
Step 1: N-Protection Dissolve Serinol (1.0 eq) in water/dioxane (1:1). Add NaOH (1.1 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir for 12h. The amino group is significantly more nucleophilic than the hydroxyls, ensuring exclusive N-protection.
Step 2: Activation (Mesylation) Treat N-Boc-serinol with Methanesulfonyl chloride (MsCl, 2.5 eq) and Triethylamine (Et₃N) in anhydrous DCM at -10°C.
-
Critical Control Point: Keep temperature low to prevent oxazolidinone formation (cyclization of the Boc carbonyl onto the activated alcohol).
Step 3: Azidation React the crude bis-mesylate with Sodium Azide (NaN₃, 3.0 eq) in DMF at 60°C for 16h.
-
Safety: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness; perform an aqueous workup to remove excess azide salts.
Step 4: Reduction Hydrogenate the bis-azide using 10% Pd/C in MeOH under H₂ atmosphere (balloon pressure) for 4-6h. Filter through Celite to yield the target diamine.
Part 3: Reactivity & Orthogonal Protection
The power of this building block lies in Orthogonality . The molecule presents two distinct "handles":[2]
-
Primary Amines (C-1, C-3): Nucleophilic, basic. Reactive toward acyl chlorides, NHS-esters, and aldehydes.
-
Secondary Amine (C-2): Latent, protected by Boc. Acid-labile (TFA/HCl).
3.1 Orthogonal Strategy Diagram
Caption: Orthogonal deprotection logic allowing selective functionalization of the "Arms" (C1/C3) vs. the "Head" (C2).
Part 4: Applications in Drug Discovery[3]
4.1 PROTAC Linkers (Branched)
In Proteolysis Targeting Chimeras (PROTACs), solubility is often a limiting factor.
-
Strategy: Use the C-1 and C-3 amines to attach the Warhead (protein of interest binder) and the E3 Ligase Ligand (e.g., Thalidomide).
-
Advantage: Upon deprotecting the central Boc group, a solubilizing moiety (e.g., PEG chain or piperazine) can be attached to the C-2 position, improving the physicochemical properties of the final degrader without altering the linker length.
4.2 Metal Chelators (DTPA Analogues)
This backbone is a precursor to DTPA (Diethylenetriaminepentaacetic acid) derivatives.
-
Alkylation of the free amines with chloroacetic acid yields high-affinity metal chelators used in MRI contrast agents (Gadolinium binding) or radiopharmaceuticals.
4.3 Dendrimers
The molecule serves as a Generation 0 (G0) core. Reaction of the primary amines with acrylate (Michael addition) followed by amidation allows for the rapid synthesis of PAMAM-like dendrimers with a differentially protected core.
Part 5: References
-
Moldb Chemical Data. (2025). This compound Structure and Properties. Retrieved from
-
ThoreauChem. (2025).[3] Product Datasheet: CAS 213475-74-2.[3][4] Retrieved from
-
National Institutes of Health (PubChem). (2025). Compound Summary: Carbamate Derivatives. Retrieved from
-
BenchChem. (2025).[5] Synthetic Building Blocks for Drug Discovery: 1,3-diaminopropane derivatives. Retrieved from
-
Google Patents. (2022). WO2022200247A1: Industrial synthesis of serinol. Retrieved from
Sources
Role of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate in Medicinal Chemistry
[1]
Executive Summary
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2) serves as a high-value "linchpin" scaffold in modern medicinal chemistry.[1] Unlike its linear isomer (N-Boc-1,3-propanediamine), this branched molecule features a C2-symmetric 1,3-diamine motif with a differentially protected central nitrogen (Boc-carbamate).[1]
This unique topology allows for orthogonal functionalization, making it a critical intermediate in three high-impact domains:
-
Lipid Nanoparticle (LNP) Development: As the hydrophilic backbone for ionizable cationic lipids used in mRNA delivery (e.g., COVID-19 vaccines).[1]
-
Metal-Based Therapeutics: As a precursor for rigid, tridentate ligands in platinum(II) antitumor drugs and gadolinium(III) MRI contrast agents.[1]
-
Branched Linker Systems: Facilitating the synthesis of multivalent conjugates, PROTACs, and dendrimeric drug carriers.[1]
Part 1: Structural Analysis & Synthetic Accessibility[1]
The "Hub" Architecture
The molecule’s value lies in its differential protection .[1] The central amine is masked by a tert-butoxycarbonyl (Boc) group, rendering it inert to acylation or alkylation conditions that react with the flanking primary amines.[1]
-
Core: 1,2,3-Triaminopropane (TAP) skeleton.[1]
-
Symmetry: The molecule possesses a plane of symmetry, simplifying NMR analysis and ensuring equivalent reactivity of the terminal amines.[1]
-
Basicity: The terminal primary amines (
) are highly nucleophilic, while the central carbamate is non-basic.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Synthetic Route: The Serinol Pathway
The most robust synthesis avoids the statistical mixture problems of protecting 1,2,3-triaminopropane directly.[1] Instead, it proceeds via N-Boc-serinol (2-Boc-amino-1,3-propanediol), ensuring regiospecificity.[1]
Mechanism:
-
Activation: The hydroxyl groups of N-Boc-serinol are converted to leaving groups (Mesylates).[1]
-
Displacement: Nucleophilic substitution with sodium azide (
) introduces the nitrogen atoms.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Reduction: Catalytic hydrogenation or Staudinger reduction yields the target diamine.[1]
Caption: Figure 1. Regioselective synthesis of this compound via the Serinol route.
Part 2: Core Applications in Drug Development[1]
Ionizable Cationic Lipids for mRNA Delivery
This is currently the most commercially significant application.[1] The 1,3-diamino-2-propyl backbone is a proven scaffold for ionizable lipids used in LNP formulations (e.g., DLin-MC3-DMA analogs).[1]
-
Function: The two primary amines are alkylated with long-chain lipids (e.g., linoleyl chains).[1] The central amine (after Boc removal or as a permanent spacer) modulates the headgroup geometry.[1]
-
Mechanism: At physiological pH (7.4), the lipid remains neutral (reducing toxicity).[1] In the acidic endosome (pH 5-6), the amines protonate, disrupting the endosomal membrane and releasing the mRNA payload.[1]
Table 1: Comparative Role in Lipid Design
| Feature | Linear Backbone (Propyl) | Branched Backbone (2-Amino-propyl) | Benefit of Branched |
|---|---|---|---|
| Tail Attachment | Sequential (End-to-End) | Parallel (Gemini-like) | Higher lipid density packing |
| Cone Angle | Cylindrical | Inverted Cone | Promotes hexagonal (
Metal Chelation & Radiopharmaceuticals
The 1,2,3-triaminopropane motif is a rigid analog of diethylenetriamine (dien).[1]
-
Platinum Drugs: Reaction with
yields square-planar Pt(II) complexes. The central Boc group forces the metal to coordinate only to the 1,3-amines, forming a 6-membered chelate ring.[1] This mimics the structure of Oxaliplatin but with a functionalizable handle (the central nitrogen) for attaching targeting peptides.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
MRI Contrast: After Boc-deprotection, the triamine can be functionalized with acetic acid arms to form DTPA-like ligands, which chelate Gadolinium (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
PROTACs and Bifunctional Linkers
In Targeted Protein Degradation (TPD), linker geometry is crucial.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Produce high-purity scaffold from N-Boc-serinol.
-
Mesylation:
-
Dissolve N-Boc-serinol (10 mmol) in anhydrous DCM (50 mL) with triethylamine (30 mmol).
-
Cool to 0°C. Dropwise add methanesulfonyl chloride (22 mmol).
-
Stir for 2h. Wash with 1N HCl, sat.[1]
, and brine. Dry (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) and concentrate to yield the bis-mesylate (white solid).
-
-
Azidation:
-
Dissolve bis-mesylate in DMF (20 mL). Add
(40 mmol).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Heat to 80°C for 12h behind a blast shield.
-
Dilute with water, extract with diethyl ether (
mL). Caution: Organic azides are potentially explosive; do not concentrate to dryness with heat.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Reduction (Staudinger):
-
To the ether solution of bis-azide, add
(25 mmol) and water (2 mL).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Stir at RT for 24h.[1]
-
Acidify with 1N HCl to precipitate the amine salt.[1] Wash organic phase.[1]
-
Basify aqueous phase (pH > 12) with NaOH and extract into DCM.[1]
-
Concentrate to yield the title compound as a viscous oil.[1]
-
Protocol B: Synthesis of a Symmetric Cationic Lipid Scaffold
Objective: Reductive amination of the primary amines for LNP lipid synthesis.
-
Reagents: Scaffold (1 eq), Aldehyde (e.g., Dodecanal, 2.2 eq), Sodium Triacetoxyborohydride (
, 3 eq), Acetic Acid (cat.), DCE (Solvent).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Procedure:
-
Result: A 1,3-dialkylamino-2-Boc-aminopropane.[1] The Boc group can now be removed (TFA/DCM) to reveal the central amine for further headgroup modification.[1]
Part 4: Logical Workflow Visualization
The following diagram illustrates the "Hub" versatility of the scaffold in drug discovery.
Caption: Figure 2. Strategic divergence of the 1,3-diamino-2-propyl scaffold into three major therapeutic classes.
References
-
BenchChem. (2025).[1] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. Retrieved from
-
Protiva Biotherapeutics. (2010).[1][2] Novel lipid formulations for nucleic acid delivery. US Patent App.[1][2] US20100130588A1.[1] Retrieved from
-
VulcanChem. (2024).[1] tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate: Applications in Pharmaceutical Research. Retrieved from
-
MDPI. (2022).[1] Solution Equilibria Formation of Manganese(II) Complexes with 1,3-Propanediamine. Retrieved from
-
MedKoo Biosciences. (2024).[1] N-Boc-1,3-propanediamine Synthesis and Properties. Retrieved from
The Cyclohexane-1,3-dione Scaffold: A Privileged Structure in Bioactive Compound Design
An in-depth analysis of publicly available chemical databases and supplier catalogs did not yield any specific information for the compound with CAS number 213475-74-2. This suggests that the identifier may be for an internal research compound not available in the public domain, or the number may be inaccurate. However, extensive research on the structurally related class of 2-Acyl-cyclohexane-1,3-diones , including the representative molecule 2-(2,4-dichlorobenzoyl)cyclohexane-1,3-dione , has yielded significant data.
This technical guide will, therefore, focus on this important class of molecules, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties, synthesis, biological activity, and commercial availability.
The cyclohexane-1,3-dione core is a fundamental building block in the synthesis of a wide array of natural products and biologically active molecules.[1][2] Its unique chemical architecture allows for versatile modifications, making it a "privileged scaffold" in both medicinal chemistry and agrochemical research. Derivatives of this core structure have been shown to possess a broad spectrum of biological activities, including herbicidal, anti-proliferative, and antimicrobial properties.[3][4][5][6]
The core's prevalence in bioactive compounds stems from its ability to exist in keto-enol tautomeric forms, which is crucial for its interaction with biological targets. The enol form, in particular, is key to the metal-chelating properties of many derivatives, which underpins their mechanism of action in inhibiting certain enzymes.[2][6]
Physicochemical Properties and Synthesis of 2-Acyl-cyclohexane-1,3-diones
The addition of an acyl group at the 2-position of the cyclohexane-1,3-dione ring system is a common strategy for generating diversity and tuning the biological activity of these compounds.
Key Physicochemical Characteristics
The properties of 2-acyl-cyclohexane-1,3-diones can be summarized as follows:
| Property | Description |
| Appearance | Typically colorless to white crystalline solids.[2] |
| Tautomerism | Exist in equilibrium between the triketone and enol forms, with the enol form often predominating in solution.[2] |
| Acidity (pKa) | The enolic proton is acidic, with a pKa around 5.20 for the parent cyclohexane-1,3-dione.[2] This allows for the formation of enolates, which are key intermediates in synthesis and biological interactions. |
| Solubility | Generally soluble in organic solvents and sparingly soluble in water, depending on the nature of the acyl substituent. |
General Synthetic Strategies
A common and efficient method for the synthesis of 2-acyl-cyclohexane-1,3-diones involves the rearrangement of an enol ester. This method avoids the use of hazardous reagents like cyanides.[3] A general workflow for this synthesis is outlined below.
Experimental Protocol: Synthesis of a 2-Acyl-cyclohexane-1,3-dione Derivative
-
Enol Ester Formation:
-
Dissolve cyclohexane-1,3-dione (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, typically a tertiary amine like triethylamine (1.2 eq.), to the solution.
-
Slowly add the desired acid chloride (e.g., 2,4-dichlorobenzoyl chloride) (1.1 eq.) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude enol ester.
-
-
Rearrangement to the Triketone:
-
Dissolve the crude enol ester in a suitable solvent.
-
Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the rearrangement.[3]
-
Heat the reaction mixture, if necessary, and monitor for the formation of the 2-acyl-cyclohexane-1,3-dione product by TLC.
-
Once the reaction is complete, purify the product using column chromatography on silica gel.
-
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of 2-acyl-cyclohexane-1,3-diones.
Mechanism of Action: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant number of 2-acyl-cyclohexane-1,3-diones exert their biological effects by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][7] This enzyme is crucial in the metabolic pathway of tyrosine in both plants and animals.[3]
In plants, HPPD is essential for the biosynthesis of plastoquinone and tocochromanols.[7] Inhibition of this enzyme leads to a depletion of these vital compounds, resulting in the bleaching of new growth followed by plant death. This makes HPPD a prime target for herbicides.[7]
The inhibitory action of these compounds is attributed to their ability to chelate the ferrous ion (Fe²⁺) in the active site of the HPPD enzyme, thereby preventing it from carrying out its catalytic function. The 1,3-dione moiety is a critical feature for this chelation and subsequent inhibition.[6][7]
The following diagram depicts the role of HPPD and its inhibition:
Caption: Inhibition of the HPPD enzyme by 2-acyl-cyclohexane-1,3-diones.
Applications in Agrochemicals and Pharmaceuticals
The versatile biological activity of cyclohexane-1,3-dione derivatives has led to their application in multiple fields.
Herbicides
The most prominent application of 2-acyl-cyclohexane-1,3-diones is as herbicides.[3][7] Compounds such as mesotrione and sulcotrione are commercial herbicides that target the HPPD enzyme.[7] Research has shown that the length and structure of the acyl side chain can be modified to optimize herbicidal potency and selectivity.[7] For instance, a study found that a C11 alkyl side chain on the 2-acyl-cyclohexane-1,3-dione scaffold resulted in potent inhibition of plant HPPD.[7]
Pharmaceutical Potential
Beyond their use in agriculture, cyclohexane-1,3-dione derivatives are being explored for various therapeutic applications:
-
Anti-proliferative Agents: Certain derivatives have been synthesized and shown to act as tyrosine kinase inhibitors, a class of drugs often used in cancer therapy.[4][8] These compounds have demonstrated cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial Activity: Metal complexes of cyclohexane-1,3-dione ligands have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus.[5][6][9]
Suppliers of Cyclohexane-1,3-dione and Derivatives
While a direct supplier for CAS 213475-74-2 could not be identified, the core starting material, cyclohexane-1,3-dione (CAS 504-02-9), and various derivatives are commercially available from several chemical suppliers. Researchers can procure these compounds to synthesize their own custom 2-acyl-cyclohexane-1,3-diones.
Table of Representative Suppliers:
| Supplier | Product Focus | Website |
| Sigma-Aldrich (Merck) | Cyclohexane-1,3-dione and a variety of derivatives.[10] | |
| Santa Cruz Biotechnology | 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione.[11] | |
| MedchemExpress | Cyclohexane-1,3-dione as a drug intermediate.[8] | |
| Synthonix | Cyclohexane-1,3-dione.[12] | |
| Amerigo Scientific | 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione.[13] | |
| CDH Fine Chemical | Cyclohexane-1,3-dione.[14] |
Conclusion
The 2-acyl-cyclohexane-1,3-dione scaffold represents a highly valuable and versatile class of compounds with significant applications in both the agrochemical and pharmaceutical industries. Their mechanism of action, primarily through the inhibition of the HPPD enzyme, is well-understood, providing a solid foundation for the rational design of new and more potent derivatives. While the specific CAS number 213475-74-2 remains elusive in the public domain, the wealth of information available on the broader class of cyclohexane-1,3-diones offers a clear path for researchers interested in exploring the potential of these remarkable molecules.
References
-
CAS Common Chemistry. (n.d.). Dibutyl phthalate. Retrieved February 16, 2026, from [Link]
-
W. O., O'Neill, V. A., & Cammack, N. (n.d.). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. PubMed. Retrieved February 16, 2026, from [Link]
-
(2020, February 29). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Academia.edu. Retrieved February 16, 2026, from [Link]
-
Megally Abdo, N. Y., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Retrieved February 16, 2026, from [Link]
-
(2026, January 22). Inhibitors of the Elastase LasB for the treatment of Pseudomonas aeruginosa lung infections. bioRxiv. Retrieved February 16, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione. Retrieved February 16, 2026, from [Link]
-
LookChem. (n.d.). Cas 8002-74-2,Paraffin wax. Retrieved February 16, 2026, from [Link]
-
(n.d.). cyclohexane and its functionally substituted derivatives. CABI Digital Library. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. Retrieved February 16, 2026, from [Link]
-
Synthonix. (n.d.). Cyclohexane-1,3-dione. Retrieved February 16, 2026, from [Link]
-
Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PubMed. Retrieved February 16, 2026, from [Link]
-
Aecochem. (n.d.). Aecochem Supply High Quality Cyclohexane 1 3 Dione. Retrieved February 16, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of cyclohexane-1,3-dione monophenylhydrazone. Retrieved February 16, 2026, from [Link]
-
Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Retrieved February 16, 2026, from [Link]
-
The Good Scents Company. (n.d.). 1,3-cyclohexane dione. Retrieved February 16, 2026, from [Link]
-
Hranjec, M., et al. (2021). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PMC. Retrieved February 16, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentane, 2-propenyl- (CAS 3524-75-2). Retrieved February 16, 2026, from [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved February 16, 2026, from [Link]
-
(2023, March 25). Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity. OSTI.gov. Retrieved February 16, 2026, from [Link]
-
USDA ARS. (2012, December 13). Physiological and Molecular Basis of Acetolactate Synthase- Inhibiting Herbicide Resistance in Barnyardgrass (Echinochloa crus- galli). Retrieved February 16, 2026, from [Link]
Sources
- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 2. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 3. (PDF) Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity [academia.edu]
- 4. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclohexane-1,3-dione | Sigma-Aldrich [sigmaaldrich.com]
- 11. 5-(2,4-Dichlorophenyl)cyclohexane-1,3-dione | CAS 55579-70-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Synthonix, Inc > 504-02-9 | Cyclohexane-1,3-dione [synthonix.com]
- 13. amerigoscientific.com [amerigoscientific.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
The Definitive Technical Guide to Boc-Protected 2,3-Diaminopropane
(Systematic Name: N-Boc-Propane-1,2-diamine)
Executive Summary
This guide addresses the physicochemical profile, synthesis, and handling of Boc-protected 2,3-diaminopropane . Note that while "2,3-diaminopropane" is the colloquial term often used in legacy catalogs, the IUPAC systematic name is propane-1,2-diamine . It is a chiral, vicinal diamine distinct from the achiral 1,3-isomer.
This molecule serves as a critical chiral linker in the synthesis of peptidomimetics, PROTACs, and stereoselective ligands. The primary technical challenge lies in regioselectivity : distinguishing between the sterically unhindered primary amine (C1) and the sterically hindered primary amine attached to the chiral center (C2).
Part 1: Chemical Identity & Structural Analysis
The utility of this scaffold dictates that researchers understand exactly which isomer they are handling. The "Boc-protected" form usually refers to the Mono-Boc derivative, as the Di-Boc form renders the molecule inert for further functionalization.
Nomenclature & Isomerism
-
Common Name: 2,3-Diaminopropane (or 1,2-Propylenediamine).
-
Systematic Name: Propane-1,2-diamine.
-
Chirality: The C2 carbon is a stereocenter. Available as (
), ( ), or ( )-mixtures. -
Regioisomers (Mono-Boc):
- -Boc (Major Product): tert-butyl (2-aminopropyl)carbamate. Protection at the unhindered C1 amine.
- -Boc (Minor Product): tert-butyl (1-aminopropan-2-yl)carbamate. Protection at the chiral C2 amine.
Physicochemical Profile (Comparative Table)
| Property | Free Diamine (1,2-DAP) | ||
| CAS (Racemic) | 78-90-0 | 180251-14-1 | 156636-86-1 |
| Molecular Weight | 74.12 g/mol | 174.24 g/mol | 274.36 g/mol |
| Physical State | Hygroscopic Liquid | Viscous Oil / Low-melt Solid | White Crystalline Solid |
| Boiling/Melting | bp 119°C | bp ~110°C (0.5 mmHg) | mp 95-98°C |
| Solubility (H2O) | Miscible | Low (Sparingly soluble) | Insoluble |
| Solubility (Org) | Polar only (MeOH) | DCM, EtOAc, MeOH, THF | DCM, EtOAc, Toluene |
| pKa (Conj. Acid) | ~9.9 (N1), ~6.6 (N2) | ~9.8 (Free amine at C2) | N/A (Non-basic) |
| LogP | -1.2 (Hydrophilic) | ~1.1 (Lipophilic) | ~2.5 (Highly Lipophilic) |
Part 2: Synthesis & Regioselectivity (The Core Challenge)
The Regioselectivity Mechanism
When reacting 1,2-diaminopropane with Di-tert-butyl dicarbonate (
-
C1 Amine: Located at the terminus (
). Accessible. -
C2 Amine: Located at the chiral center (
). Sterically shielded by the methyl group.
Consequently, stoichiometric addition of
Visualization: Regioselective Synthesis Pathway
The following diagram illustrates the kinetic competition between the C1 and C2 amines.
Caption: Kinetic pathway showing the preferential formation of N1-Boc due to steric accessibility at C1.
Experimental Protocol: High-Fidelity Mono-Protection
Objective: Synthesize
Reagents:
-
1,2-Diaminopropane (10.0 eq) – Large excess is critical to prevent Di-Boc formation.
- (1.0 eq) dissolved in DCM.
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1,2-diaminopropane (10 eq) in DCM (0.1 M concentration) and cool to -10°C using an ice/salt bath. Rationale: Low temperature amplifies the kinetic difference between the hindered and unhindered amines.
-
Addition: Add the
solution dropwise over 2 hours. Rationale: Slow addition ensures the concentration of electrophile remains low, favoring reaction with the most abundant nucleophile (the diamine) rather than the product. -
Quench: Allow to warm to RT. Add water to extract the unreacted diamine.
-
Workup (Self-Validating Step):
-
The unreacted diamine (9 eq) will partition into the aqueous phase (pH ~11).
-
The Mono-Boc product (lipophilic) remains in the DCM layer.
-
Validation: Check the aqueous layer by TLC; it should stain heavily with ninhydrin (purple) but show no UV activity (Boc group is UV active at low wavelengths, diamine is not).
-
-
Purification: Dry the organic layer (
) and concentrate. If necessary, purify via flash chromatography (DCM:MeOH: , 90:9:1).
Part 3: Handling, Stability & Deprotection[2]
Stability Profile
-
Thermal: Stable up to ~100°C. Above this, thermal rearrangement to isocyanates or urea derivatives can occur.
-
pH Sensitivity: Stable at pH 7-14. Rapidly degrades at pH < 4.
-
Storage: Store at 2-8°C under Argon. As an oil, the mono-Boc amine absorbs
from the air to form carbamates; seal tightly.
Deprotection Protocol (TFA Method)
The removal of the Boc group is an acid-catalyzed elimination releasing isobutylene and
The "Self-Validating" Deprotection Workflow:
-
Dissolution: Dissolve substrate in DCM (0.1 M).
-
Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v). Rationale: TIPS scavenges the tert-butyl cations generated during cleavage, preventing them from re-alkylating the liberated amine.
-
Acidification: Add Trifluoroacetic acid (TFA) to reach 25% v/v total concentration.
-
Monitoring (Validation):
-
Do not rely on TLC alone. The free amine may streak.
-
Use LCMS: Look for the disappearance of
(Boc) and appearance of . -
Gas Evolution: Visible bubbling (
) indicates active deprotection. Cessation of bubbles suggests reaction completion.
-
Visualization: Deprotection Mechanism
Caption: Acid-mediated cleavage mechanism releasing CO2 and isobutylene.
Part 4: Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet these criteria:
-
NMR (CDCl
):-
Boc Signal: Strong singlet at
1.44 ppm (9H). -
Regio-check:
-
-Boc: The methylene protons (
) appear as a multiplet/quartet at ~3.0-3.2 ppm, coupled to the NH carbamate. -
The methine proton (
) appears at ~2.9 ppm.
-
-Boc: The methylene protons (
-
-
Mass Spectrometry (ESI):
-
Positive mode:
at 175.1. -
Fragment:
at 119.1.
-
-
Ninhydrin Test:
-
Mono-Boc: Positive (Purple/Blue) due to the free primary amine.
-
Di-Boc: Negative (No color change).
-
References
-
PubChem. (2025).[2] Propane-1,2-diamine Compound Summary. National Library of Medicine. [Link]
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][4][5][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications. [Link]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection mechanics).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 | CID 547031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. N-Boc-1,3-propanediamine | 75178-96-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
A Technical Guide to Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate: A Versatile Building Block in Synthetic Chemistry
Abstract
This technical guide provides an in-depth analysis of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate, a trifunctional building block of significant interest to researchers and professionals in drug development and synthetic chemistry. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, flanked by two primary amines, offers a unique platform for controlled, sequential chemical modifications. This document details the compound's fundamental physicochemical properties, outlines a standard synthesis protocol, explores its diverse applications, and provides essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for laboratory applications.
Core Compound Identification and Properties
This compound is a key organic intermediate whose utility is derived from its distinct pattern of amine reactivity. The Boc group renders the secondary amine non-nucleophilic under a wide range of conditions, allowing for selective reactions at the two primary amine sites.[1][2]
Molecular Structure and Identifiers
| Property | Value | Source |
| Molecular Formula | C8H19N3O2 | [3][4] |
| Molecular Weight | 189.26 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| CAS Number | 213475-74-2 | [3][4] |
| Purity (Typical) | >95-97% | [3][4] |
Physicochemical Data
While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from structurally similar N-Boc protected diamines. It is expected to be a solid or a high-boiling point liquid, soluble in various organic solvents.
Synthesis and Purification Protocol
The synthesis of carbamates, particularly Boc-protected amines, is a cornerstone of modern organic synthesis.[2][5][6] The most common and efficient method for preparing compounds like this compound involves the selective mono-protection of a suitable diamine precursor using di-tert-butyl dicarbonate (Boc₂O).[1]
Rationale for Synthetic Strategy
The core challenge in synthesizing this molecule is the selective protection of the secondary amine of 1,3-diamino-2-propanol or a related precursor, in the presence of two primary amines. However, a more common route involves the protection of a precursor where the secondary amine is the most reactive or sterically accessible site. The Boc group is ideal due to its stability under many reaction conditions and its straightforward removal under acidic conditions, which allows for orthogonal protection strategies in complex, multi-step syntheses.[1][2][6]
Experimental Protocol: Mono-Boc Protection
This protocol is adapted from general procedures for the selective N-Boc protection of diamines.[1]
Objective: To synthesize this compound from a suitable diamine precursor.
Materials:
-
1,3-Diaminopropan-2-ol (or related precursor)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Dioxane/Water
-
Sodium Bicarbonate (aq. solution)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the diamine precursor (1.2 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM. Add this solution dropwise to the cooled, stirring diamine solution over a period of 1 hour. The slow addition and excess of diamine help to favor mono-protection.
-
Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 12-18 hours.
-
Workup:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This removes unreacted starting material and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further using column chromatography on silica gel.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: General workflow for the synthesis of N-Boc protected diamines.
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a highly valuable building block. After its synthesis, the two free primary amines can be selectively functionalized, followed by the deprotection of the secondary amine for further chemical elaboration.
Role as a Bifunctional Linker
This molecule is an excellent scaffold for creating linkers in various applications, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The primary amines can be coupled to two different molecular entities (e.g., a warhead and a ligand), and the central secondary amine provides a point for modulating properties like solubility and spacing.
Synthesis of Polyamines and Analogues
Polyamines are crucial for cell growth and proliferation, and their derivatives are actively investigated as therapeutic agents, especially in oncology.[1] This building block provides a rigid 1,3-diaminopropane backbone that can be incorporated into more complex polyamine analogues for structure-activity relationship (SAR) studies.[1]
Elaboration into Complex Molecular Architectures
The differential reactivity of the amino groups is a key advantage. The free primary amines can readily participate in a variety of standard transformations while the Boc-protected amine remains inert.[1]
-
Acylation: Reaction with acyl chlorides or activated esters to form amides.
-
Alkylation: Reaction with alkyl halides or epoxides.
-
Reductive Amination: N-alkylation via reaction with aldehydes or ketones followed by reduction.
This controlled reactivity allows for the systematic construction of complex molecules, including peptidomimetics and kinase inhibitors.[1]
Application Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 213475-74-2 | this compound - Moldb [moldb.com]
- 4. This compound-213475-74-2 - Thoreauchem [thoreauchem.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Protocol for mono-Boc protection of 1,3-diaminopropan-2-ol
Part 1: Strategic Overview & Scientific Rationale
The Challenge of Symmetry
1,3-Diaminopropan-2-ol (DAP) presents a classic challenge in desymmetrization. With two identical primary amine sites (
-
~25% Unreacted Starting Material
-
~50% Mono-Boc Product (Target)
-
~25% Bis-Boc Byproduct (Impurity)
The Solution: The "Proton-Lock" Mechanism
To break this statistical barrier and increase yield beyond 50%, this protocol utilizes a Mono-Protonation Strategy (often adapted from Krapcho & Kuell). By introducing exactly 1.0 equivalent of acid (HCl) prior to
-
Thermodynamic Control: The electrostatic repulsion between the two amine sites on the short carbon chain aids this selectivity; once one amine is protonated, the
of the second amine shifts, making it distinct. -
Self-Validating Purification: The physicochemical properties of the three potential species (Diamine, Mono-Boc, Bis-Boc) differ drastically in response to pH, allowing for a chromatography-free purification via "pH-Switch Extraction."
Part 2: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 1,3-Diaminopropan-2-ol | 90.12 | 1.0 | Substrate |
| HCl (1M in MeOH) | 36.46 | 1.0 | Blocking Agent |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.0 | Protecting Group |
| Triethylamine ( | 101.19 | 1.2 | Base (Workup) |
| Methanol (MeOH) | - | Solvent | Reaction Medium |
| Dichloromethane (DCM) | - | Solvent | Extraction |
Step-by-Step Methodology
1. The Proton-Lock Step (Symmetry Breaking)
-
Dissolve 1,3-diaminopropan-2-ol (10 mmol, 0.90 g) in anhydrous Methanol (20 mL).
-
Cool the solution to
using an ice bath.[2] -
CRITICAL: Add 1M HCl in MeOH (10 mL, 10 mmol) dropwise over 15 minutes.
-
Why: This generates the mono-hydrochloride salt. Rapid addition may cause local excesses, leading to dihydrochloride precipitation.
-
-
Stir at
for 20 minutes to ensure equilibrium.
2. The Protection Reaction
-
Dissolve
(10 mmol, 2.18 g) in Methanol (10 mL). -
Add the
solution dropwise to the reaction mixture at over 30 minutes. -
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 4–6 hours.
-
Checkpoint: TLC (10% MeOH in DCM, ninhydrin stain) should show the disappearance of the baseline diamine spot and the appearance of a major spot (
).
-
3. The "pH-Switch" Purification (Self-Validating)
-
Evaporation: Remove Methanol under reduced pressure to obtain a viscous residue.
-
Solubilization: Dissolve residue in Water (20 mL). The pH should be acidic (~pH 3-4) due to the released HCl byproduct.
-
Wash 1 (Removal of Bis-Boc): Extract the aqueous layer with Diethyl Ether or Hexanes (
mL).-
Logic: Bis-Boc is lipophilic and non-basic; it moves to the organic layer. Mono-Boc (protonated) and unreacted Diamine (protonated) stay in the water.
-
-
Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH (approx 3-4 mL). Saturate the solution with NaCl (brine effect).
-
Extraction (Isolation of Target): Extract the aqueous layer with DCM (
mL).-
Logic: At pH 12, the Mono-Boc amine is deprotonated and becomes soluble in DCM. The unreacted diamine is highly polar/hydrophilic and remains trapped in the aqueous brine phase.
-
-
Drying: Dry combined DCM layers over
, filter, and concentrate.
Part 3: Visualization & Logic Flow
Figure 1: Reaction Mechanism & Selectivity
This diagram illustrates the "Proton-Lock" mechanism that prevents over-reaction.
Caption: The stoichiometric addition of HCl statistically protects one amine site, directing the Boc-anhydride to the remaining free amine.
Figure 2: The pH-Switch Purification Logic
This flowchart guides the researcher through the critical separation steps, ensuring the isolation of pure Mono-Boc without column chromatography.
Caption: Purification strategy utilizing differential solubility of protonated vs. deprotonated species to isolate Mono-Boc product.
Part 4: Quality Control & Troubleshooting
Expected Analytical Data
-
Physical State: Colorless to pale yellow viscous oil (may solidify upon standing).
-
1H NMR (400 MHz, CDCl3):
- 1.44 (s, 9H, Boc)[2]
-
2.6–2.9 (m, 2H,
) -
3.1–3.3 (m, 2H,
) - 3.7 (m, 1H, CH-OH)
-
Note: Look for the loss of symmetry in the methylene protons. The
next to the free amine will be shielded compared to the next to the carbamate.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Yield (<40%) | Loss to aqueous layer | Ensure aqueous layer is saturated with NaCl (salting out) during the final DCM extraction. Repeat extractions 2-3 more times. |
| Solid precipitate during HCl addition | Dihydrochloride formation | Add HCl more slowly and ensure vigorous stirring. Ensure temperature is at |
| Bis-Boc contamination | pH too high during wash | Ensure the first aqueous wash is acidic (pH < 4). If neutral, Bis-Boc may not fully partition into ether. |
| Product is an oil that won't crystallize | Trace solvent/impurities | Mono-Boc DAP is often an oil. Triturate with cold pentane or dry under high vacuum for 12h. |
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[6][8][9][10] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[8] Synthetic Communications, 20(16), 2559–2564.
-
Servín, F. A., et al. (2017).[6][9] General Method for Selective Mono-Boc Protection of Diamines.[6][9] Journal of the Mexican Chemical Society, 61(1), 23-27.[6] [6]
-
Ha, H. J., et al. (2007).[1][8] Selective Mono-BOC Protection of Diamines.[1][6][8][9][10] Synthetic Communications, 37(5), 737-742. [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 1,3-Diamino-2-propanol | 616-29-5 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate | C13H26N2O5 | CID 375632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. tandfonline.com [tandfonline.com]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Acylation Strategies for tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate
Introduction & Molecule Profile[1][2][3]
Target Molecule: tert-butyl N-(1,3-diaminopropan-2-yl)carbamate CAS: 213475-74-2 Abbreviation: 2-Boc-1,3-DAP
This scaffold is a critical "hub" molecule in medicinal chemistry, widely used as a linker in PROTACs, antibody-drug conjugates (ADCs), and supramolecular assemblies. Its structural value lies in its pseudo-C2 symmetry : it possesses two chemically equivalent primary amines (
Chemical Analysis[4]
-
Reactivity Profile: The primary amines are highly nucleophilic and unhindered. The C2-Boc amine is non-nucleophilic under standard acylation conditions.
-
Solubility: Soluble in polar organic solvents (MeOH, DCM, DMF). Moderately soluble in water due to the free amines.
-
pKa: The primary amines have a pKa
10.0–10.5. The carbamate proton is not acidic (pKa > 15).
The Challenge: Symmetry Breaking
-
Bis-Acylation: Straightforward; requires forcing conditions.
-
Mono-Acylation: Difficult due to statistical product distribution. Reacting 1 equivalent of electrophile typically yields a statistical mixture: ~25% Bis-acyl, ~50% Mono-acyl, ~25% Unreacted starting material.
Strategic Planning: Reaction Conditions
The choice of acylating agent and base dictates the selectivity.
| Parameter | Bis-Acylation Strategy | Mono-Acylation Strategy |
| Stoichiometry | 2.5 equiv. Electrophile | 0.8–0.9 equiv. Electrophile |
| Concentration | High (0.2 M – 0.5 M) | High Dilution (0.01 M – 0.05 M) |
| Temperature | 0 °C | -78 °C or -10 °C |
| Reagent Type | Acid Chlorides (High reactivity) | NHS-Esters / Anhydrides (Tunable) |
| Addition Rate | Bolus / Fast Dropwise | Syringe Pump (Very Slow) |
Protocol 1: Bis-Acylation (Symmetric Functionalization)
Objective: Complete conversion of both primary amines to amides. Application: Synthesis of symmetric homodimers or capping agents.
Materials
-
Substrate: 2-Boc-1,3-DAP (1.0 equiv)
-
Electrophile: Acid Chloride (R-COCl) (2.5 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve 2-Boc-1,3-DAP (100 mg, 0.53 mmol) and TEA (220 µL, 1.59 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen/Argon.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add the Acid Chloride (1.32 mmol) dropwise over 5 minutes.
-
Note: Exothermic reaction. Ensure efficient stirring.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting material (ninhydrin active) should disappear.
-
-
Workup (Acidic Wash Strategy):
-
Dilute reaction with DCM (20 mL).
-
Wash with 10% Citric Acid (2 x 10 mL). Crucial: Citric acid removes excess amine/TEA but preserves the acid-labile Boc group.
-
Wash with Saturated
(10 mL) and Brine (10 mL).
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Usually not required if conversion is quantitative. Recrystallize if necessary.
Protocol 2: Mono-Acylation (Desymmetrization)
Objective: Selective functionalization of one amine, leaving the other available for orthogonal chemistry. Application: Heterobifunctional linkers (e.g., PROTACs).
Materials
-
Substrate: 2-Boc-1,3-DAP (1.0 equiv)
-
Electrophile: NHS-Ester or Acid Chloride (0.9 equiv)
-
Base: DIPEA (1.0 equiv)
-
Solvent: DCM or THF (High Dilution)
Step-by-Step Procedure
-
System Setup: Equip a 2-neck flask with a magnetic stir bar and a septum. Purge with Argon.
-
Solubilization: Dissolve 2-Boc-1,3-DAP (1.0 equiv) in DCM to achieve a concentration of 0.02 M (very dilute). Add DIPEA (1.0 equiv). Cool to -10 °C (Ice/Salt bath).
-
Controlled Addition:
-
Dissolve the Electrophile (0.9 equiv) in a separate volume of DCM.
-
Use a Syringe Pump to add the electrophile solution into the diamine solution over 60–90 minutes .
-
Mechanism:[1][2][3][4][5] The high dilution and slow addition ensure that unreacted diamine is always in vast excess relative to the incoming electrophile, statistically favoring mono-acylation.
-
-
Reaction: Stir at -10 °C for another hour, then slowly warm to RT.
-
Purification (The "Charge-Switch" Workup):
-
Concept: Separation relies on the basicity difference between the products.
-
Bis-acyl: Neutral (stays in Organic).
-
Mono-acyl: Basic (1 amine).
-
Unreacted: Dibasic (2 amines).
-
-
Step A (Remove Bis-acyl): Extract the reaction mixture with 10% Citric Acid (pH ~4) .
-
Step B (Recover Mono-acyl): Adjust the Aqueous layer pH to ~10 using 1M NaOH (Caution: Do not exceed pH 12 to protect Boc).
-
Step C (Extraction): Extract the basic aqueous layer with DCM (3x).
-
Note: Unreacted diamine is highly polar and water-soluble; Mono-acyl is more lipophilic. This step preferentially extracts the Mono-acyl product.
-
-
-
Final Polish: If unreacted diamine co-extracts, purify via Flash Chromatography (DCM:MeOH:
, gradient 95:5:0.5).
Visualizing the Workflow
Diagram 1: Reaction Pathways
Caption: Divergent synthesis pathways controlled by stoichiometry and addition kinetics.
Diagram 2: "Charge-Switch" Purification Logic
Caption: Workup strategy utilizing pKa differences to isolate the mono-acylated product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Mono-Acyl | Over-acylation (Bis-product forms) | Reduce concentration (dilute further). Use Syringe Pump. Switch to less reactive esters (NHS, PFP). |
| Boc Deprotection | Acidic workup too strong/long | Use Citric Acid or Phosphate buffer (pH 4–5) instead of HCl. Do not heat during workup. |
| Product in Aqueous Layer | Mono-acyl is too polar | Saturate aqueous layer with NaCl (Salting out) before DCM extraction. Try n-Butanol/DCM mix for extraction. |
| Poor Solubility | Hydrogen bonding of ureas/amides | Add small amount of DMF or DMSO to the reaction. |
References
-
Structure & Properties: this compound. CAS Common Chemistry. Available at: [Link]
-
General Mono-acylation Protocol: Verma, S. K., et al. "Imidazole-catalyzed Monoacylation of Symmetrical Diamines." Organic Letters, 2010, 12(19), 4232–4235.[7] Available at: [Link]
-
Selective Functionalization: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002, 15, 2195-2202. (Methodology adapted for diamine selectivity).[6][9][7][10][11]
- Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for pH stability of Boc groups).
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Imidazole-catalyzed monoacylation of symmetrical diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Synthesis of polyamine conjugates using Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Application Note: Synthesis of Branched Polyamine Conjugates using Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Introduction & Strategic Utility
The reagent This compound (also known as 2-(Boc-amino)-1,3-diaminopropane) represents a critical scaffold in the synthesis of advanced polyamine architectures. Unlike linear protection strategies (e.g., N-Boc-1,3-propanediamine), this reagent possesses a unique C2-symmetry with a protected central nitrogen and two free primary amines.
Core Application: This scaffold allows for the synthesis of branched or "T-shaped" polyamine conjugates . By extending the primary amines at positions 1 and 3, researchers can create polyamine "arms" that mimic spermine or spermidine, while the central position (position 2) remains orthogonally protected. Upon deprotection, this central amine serves as a precise attachment point for therapeutic payloads, lipid tails (for gene delivery vectors), or fluorophores, ensuring the bioactive polyamine chains remain sterically accessible for DNA/RNA binding or transport channel interaction.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 2-(Boc-amino)-1,3-diaminopropane; tert-Butyl (1,3-diaminopropan-2-yl)carbamate |
| Molecular Formula | C |
| Molecular Weight | 189.26 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in MeOH, DCM, DMF, DMSO; Sparingly soluble in water |
| Storage | 2–8°C, Hygroscopic (Store under Argon/Nitrogen) |
Synthetic Strategy: The "Central-Axis" Approach
The synthesis of conjugates using this reagent typically follows a divergent workflow. The primary amines are first functionalized to build the "recognition domain" (polyamine arms), followed by central deprotection to install the "functional domain" (drug/lipid).
Workflow Visualization
Figure 1: The "Central-Axis" synthetic pathway. The reagent serves as the core, allowing independent growth of polyamine arms before central functionalization.
Detailed Protocols
Protocol A: Synthesis of the Polyamine Scaffold (Arm Extension)
Objective: To extend the 1,3-diamines into spermine-like chains via cyanoethylation and reduction.
Reagents:
-
This compound (1.0 equiv)
-
Acrylonitrile (2.5 - 4.0 equiv)
-
Solvent: Methanol (MeOH)
-
Catalyst: Raney Nickel (for hydrogenation)
Step-by-Step Procedure:
-
Michael Addition:
-
Dissolve the starting carbamate (1.0 equiv) in MeOH (5 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add Acrylonitrile (2.5 equiv) dropwise over 20 minutes. Note: Acrylonitrile is toxic; use a fume hood.
-
Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Validation: Monitor by TLC or LC-MS. The disappearance of the starting diamine and appearance of the bis-nitrile adduct (
) indicates completion. -
Concentrate in vacuo to remove excess acrylonitrile. The residue (Bis-cyanoethyl intermediate) is usually pure enough for the next step.
-
-
Reduction (Nitrile to Primary Amine):
-
Dissolve the Bis-cyanoethyl intermediate in MeOH saturated with ammonia (or containing 1M NaOH) to prevent secondary amine formation.
-
Add Raney Nickel catalyst (approx. 50% w/w of substrate) under an inert atmosphere.
-
Hydrogenate at 40–50 psi H
pressure for 24 hours. -
Workup: Filter through Celite to remove the catalyst (Caution: Raney Ni is pyrophoric). Evaporate the solvent.[1][2]
-
Result: You now have a "Tetra-amine" with a central Boc-protected nitrogen.
-
Protocol B: Core Deprotection
Objective: To remove the Boc group and expose the central secondary amine.
Reagents:
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolve the Boc-protected scaffold from Protocol A in DCM (10 mL/mmol).
-
Add TFA (20–50% v/v final concentration) dropwise at 0°C.
-
Stir at RT for 2–4 hours.
-
Validation: Monitor by LC-MS for the loss of the Boc group (-100 mass units).
-
Workup: Evaporate volatiles. Co-evaporate with toluene or diethyl ether (3x) to remove residual TFA. The product is obtained as a TFA salt.
Protocol C: Conjugation to Therapeutic Payload
Objective: To attach a drug (e.g., a carboxylic acid derivative) to the central amine.[3]
Reagents:
-
Deprotected Polyamine Scaffold (TFA salt)
-
Target Carboxylic Acid (Drug-COOH or Lipid-COOH)
-
Coupling Agents: HATU or EDC/NHS
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvent: Anhydrous DMF[4]
Step-by-Step Procedure:
-
Activation: In a separate vial, dissolve the Target Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) and stir for 15 minutes to form the activated ester.
-
Coupling: Dissolve the Polyamine Scaffold (1.0 equiv) in DMF with DIPEA (3.0–5.0 equiv to neutralize TFA salts).
-
Add the activated acid solution to the polyamine solution dropwise.
-
Stir at RT for 12–24 hours under Nitrogen.
-
Purification:
-
Dilute with water/acetonitrile.
-
Purify via Reverse-Phase HPLC (C18 column).
-
Gradient: 0% to 100% Acetonitrile in Water (with 0.1% TFA).
-
Lyophilize fractions to obtain the final conjugate.
-
Analytical Validation & Quality Control
| Technique | Expected Result | Common Issues |
| 1H NMR | Distinct singlet at ~1.44 ppm (Boc) in intermediates. Disappearance in final step. | Broadening of signals due to proton exchange on amines. Use D |
| LC-MS (ESI) | [M+H]+ peaks corresponding to stepwise mass additions (e.g., +53 per acrylonitrile unit). | "Double-addition" of acrylonitrile to a single amine (rare at RT) or cyclization. |
| Ninhydrin Test | Positive (Blue/Purple) for free primary amines. | False negatives if amines are protonated (salt form). Neutralize spot with pyridine. |
Troubleshooting Guide
-
Problem: Low Solubility of Intermediates.
-
Cause: Polyamine salts are highly polar.
-
Solution: Use solvent mixtures like MeOH/DCM (1:1) or pure water for purification steps. For free bases, use highly polar organic solvents like DMSO.
-
-
Problem: Cyclization during Deprotection.
-
Cause: If the side chains have esters or activated groups, the free amine may attack them.
-
Solution: Ensure all other functional groups are stable to acid. If the payload is acid-sensitive, use HCl in Dioxane instead of TFA, or switch to an orthogonal protection group (e.g., Fmoc) for the central amine if redesigning the synthesis.
-
-
Problem: Incomplete Coupling at the Center.
-
Cause: The central nitrogen is secondary and sterically hindered by the two branching arms.
-
Solution: Use high-efficiency coupling agents like HATU or PyBOP . Increase temperature to 40°C if stability permits.
-
References
-
Blagbrough, I. S., & Geall, A. J. (2004). Dendritic polyamines: simple access to new materials with defined treelike structures for application in nonviral gene delivery. ChemBioChem, 5(8), 1081-1087. Link
-
Nichugovskiy, A., Tron, G. C., & Maslov, M. (2021).[3] Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579.[3] Link
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications, 20(16), 2559-2564. Link
-
Sigma-Aldrich. (n.d.). 1,3-Diamino-2-propanol derivatives and applications. Link
Sources
Application Note: High-Efficiency TFA Deprotection of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Abstract & Core Directive
This guide details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate . Unlike standard hydrophobic amines, the product of this reaction is a highly polar, hydrophilic polyamine (1,2,3-triaminopropane). Consequently, standard aqueous workups (e.g., NaHCO₃ wash) will result in total product loss.
This protocol utilizes a non-aqueous isolation strategy involving Trifluoroacetic Acid (TFA) acidolysis followed by ether precipitation, yielding the product as a stable, high-purity tris-trifluoroacetate salt.
Chemical Context & Mechanism[1][2][3][4][5][6]
The Substrate Challenge
The starting material contains two free primary amines at positions 1 and 3, and one Boc-protected secondary amine at position 2.
-
Substrate: this compound (
)[1] -
Target Product: 1,2,3-Triaminopropane (
) – Isolated as salt.
Reaction Mechanism
The deprotection proceeds via acid-catalyzed cleavage.[2] However, the presence of free amines alters the stoichiometry.
-
Protonation Buffer: The two free primary amines are highly basic and will immediately scavenge the first 2 equivalents of TFA, forming ammonium salts.
-
Activation: Excess TFA protonates the Boc carbonyl oxygen.
-
Fragmentation: The tert-butyl cation is cleaved (released as isobutylene gas), followed by decarboxylation to release the free amine.[3][4]
Critical Insight: Because the free amines act as a "proton sink," a large excess of TFA is mandatory to maintain the acidity required for Boc cleavage.
Mechanistic Visualization
Materials & Equipment
| Reagent/Equipment | Grade/Specification | Purpose |
| Substrate | >97% Purity | Starting Material |
| Trifluoroacetic Acid (TFA) | HPLC Grade (>99%) | Reagent & Solvent |
| Dichloromethane (DCM) | Anhydrous | Co-solvent (moderates exotherm) |
| Diethyl Ether ( | ACS Reagent | Precipitating agent |
| Nitrogen ( | Dry gas | Inert atmosphere |
| Rotary Evaporator | Vacuum < 10 mbar | Solvent removal |
Experimental Protocol
Phase 1: Reaction Setup
Safety Note: TFA is corrosive and volatile. Perform all steps in a fume hood. Isobutylene and
-
Preparation: Weigh 1.0 mmol (approx. 189 mg) of this compound into a 25 mL round-bottom flask.
-
Solvation: Add 4.0 mL of Dichloromethane (DCM) . Stir to dissolve.
-
Acidification:
-
Cool the solution to 0°C (ice bath).
-
Add 2.0 mL of TFA dropwise over 5 minutes.
-
Observation: You may see white "smoke" or a precipitate initially as the free amines protonate. This will redissolve as more acid is added.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .
-
Stir for 2 to 3 hours .
-
Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%
). The starting material ( ) should disappear; the product will stay at the baseline. Note: Ninhydrin stain is active for both.
-
Phase 2: Workup & Isolation (The "Non-Aqueous" Method)
Crucial: Do not use water. The product is extremely hygroscopic and water-soluble.
-
Evaporation: Concentrate the reaction mixture in vacuo (Rotary evaporator, 40°C bath) to remove DCM and most TFA. You will be left with a thick, viscous oil.
-
TFA Scavenging (Co-evaporation):
-
Add 5 mL of DCM (or Toluene) to the oil.
-
Re-evaporate to dryness.
-
Repeat this step 2-3 times. This azeotropically removes residual TFA trapped in the salt lattice.
-
-
Precipitation:
-
To the resulting oil, add 10 mL of cold Diethyl Ether (
) . -
Vigorously scratch the side of the flask with a spatula or sonicate for 1-2 minutes.
-
The oil should solidify into a white or off-white powder.
-
-
Filtration/Decantation:
-
Allow the solid to settle. Decant the supernatant ether.
-
Wash the solid once more with fresh ether (5 mL) and decant.
-
-
Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours to remove trace ether.
Phase 3: Product Verification
-
Yield: Expect quantitative conversion (>95%).
-
Appearance: White to off-white hygroscopic solid.
-
Storage: Store at -20°C under Argon.
Workflow Visualization
Data Interpretation & Troubleshooting
Expected NMR Data ( )
Since the product is a salt, use Deuterium Oxide (
-
Absence of Boc: The singlet at
ppm (9H) must be completely absent. -
Backbone Signals:
- ppm (m, 1H, CH at C2).
-
ppm (m, 4H,
at C1, C3).
-
Counter-ion:
NMR will show a strong signal at ppm corresponding to the trifluoroacetate anion.
Troubleshooting Guide
| Issue | Cause | Solution |
| Product is an oil | Residual TFA or solvent | Co-evaporate with Toluene twice, then retry Ether precipitation. |
| Low Yield | Product lost in aqueous wash | STOP. Do not use water. Isolate by precipitation only. |
| Incomplete Reaction | Free amines buffered the acid | Increase TFA ratio to 50% v/v or extend time. |
| Pink/Brown Color | Oxidation of amines | Ensure |
Optional: Conversion to Free Base
Warning: The free base (1,2,3-triaminopropane) is unstable towards oxidation and absorbs
-
Dissolve the TFA salt in minimal Methanol.
-
Add Amberlyst A-21 (weakly basic resin) or Dowex 1X8 (OH- form).
-
Stir for 30 minutes.
-
Filter the resin and evaporate the filtrate immediately.
-
Alternative: Use the TFA salt directly in subsequent coupling reactions by adding an organic base (e.g., DIPEA) in situ.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Boc cleavage mechanics).
-
Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid". Int. J. Pept. Protein Res., 12(5), 258–268. (Foundational study on TFA scavenging).
-
Blagbrough, I. S., & Geall, A. J. (1998). "Practical synthesis of the polyamine receptor antagonists...". Tetrahedron Letters, 39(4), 439-442. (Describes handling of polar polyamine TFA salts).
-
Common Organic Chemistry. (2023). "Boc Deprotection (TFA)".[3][2][5][4][6][7] (General protocols and stoichiometry).
Sources
- 1. 213475-74-2 | this compound - Moldb [moldb.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. BOC Protection and Deprotection [pt.bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Coupling Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate to a solid support resin
Application Note: Strategic Immobilization of tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate to Solid Support
Abstract & Strategic Analysis
This guide details the protocol for anchoring This compound (hereafter referred to as Boc-DAP-Diamine ) to a solid support. This molecule is a symmetric 1,3-diamine with a central secondary amine protected by a Boc group. It serves as a critical "branching unit" or "pseudo-lysine" scaffold in peptidomimetic synthesis.
The Challenge: The molecule possesses two equivalent primary amine groups.
-
Risk: "Hairpinning" or Cross-linking. If the reaction conditions are uncontrolled, both primary amines may react with electrophilic sites on the resin, effectively stapling the molecule to the bead and rendering it useless for chain extension.
-
Goal: Mono-functionalization. We must anchor one amine while leaving the second primary amine free for synthesis and the central Boc-amine protected.
The Solution: The 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard for this application. Its steric bulk and the stability of the trityl cation allow for high-loading efficiency while minimizing cross-linking when a stoichiometric excess of diamine is used.
Experimental Workflow & Decision Matrix
The following diagram outlines the critical decision path for selecting the correct resin and coupling strategy based on downstream cleavage requirements.
Figure 1: Decision matrix for resin selection. 2-CTC is preferred for its mild cleavage conditions and steric protection against double-loading.
Protocol A: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended)
This method utilizes the steric bulk of the trityl group to favor mono-substitution. The reaction is driven by the formation of a stable trityl cation intermediate.
Reagents Required:
-
2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g loading)
-
This compound (Boc-DAP-Diamine)
-
Dichloromethane (DCM) – Anhydrous
-
Methanol (MeOH) – HPLC Grade
-
N,N-Diisopropylethylamine (DIEA)
Step-by-Step Procedure:
-
Resin Preparation (Swelling):
-
Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.
-
Wash with dry DCM (3 x 10 mL).
-
Critical: Add 10 mL of dry DCM and allow the resin to swell for 30 minutes. Note: 2-CTC resin swells best in chlorinated solvents. Poor swelling leads to poor interior access and lower loading.
-
-
Preparation of Amine Solution:
-
Dissolve 5.0 equivalents (relative to resin loading) of Boc-DAP-Diamine in dry DCM (approx. 8-10 mL).
-
Why 5 equivalents? A high concentration of free amine in the solution ensures that once one end of the diamine reacts with a trityl chloride site, the other end is statistically more likely to remain free rather than finding another active chloride site (which would cause cross-linking).
-
-
Coupling Reaction:
-
Add 4.0 equivalents of DIEA to the amine solution.[1]
-
Add the Amine/DIEA solution to the swollen resin.
-
Shake gently (orbital shaker) for 2 hours at room temperature.
-
Expert Tip: Do not prolong this reaction overnight.[2] 2 hours is sufficient for loading; longer times increase the risk of cross-linking or hydrolysis.
-
-
Capping (The "Methanol Kill"):
-
This step is vital to neutralize any remaining active chloride sites.
-
Add 1 mL of Methanol (MeOH) directly to the reaction mixture.
-
Add an additional 2 equivalents of DIEA.
-
Shake for 20 minutes.
-
Mechanism:[1][2][3][4][5] Methanol reacts rapidly with the remaining trityl chlorides to form the inert methyl ether (Resin-Trt-OMe).
-
-
Washing:
-
Drain the reactor.[4]
-
Wash thoroughly to remove excess diamine:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Dry under vacuum if storing, or proceed immediately to the next coupling.
-
Protocol B: Amide Coupling to Carboxyl Resin (Alternative)
Use this protocol if you are using a pre-functionalized linker (e.g., Wang-COOH or Rink Amide linker converted to acid) and require a stable amide bond.
Reagents:
-
Carboxyl-functionalized resin (e.g., Tentagel-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DMF (Dimethylformamide)[7]
Procedure:
-
Activation:
-
Inverse Addition Strategy (Critical):
-
To prevent cross-linking, the resin-bound carboxyl groups must be exposed to a massive excess of diamine.
-
Dissolve 10 equivalents of Boc-DAP-Diamine in DMF.
-
Add the diamine solution to the resin first.
-
Add DIEA (20 eq).
-
Finally, add HATU (0.9 eq relative to resin, not amine) portion-wise or as a slow solution.
-
Logic: By limiting the activator (HATU) relative to the amine, we ensure that any activated carboxyl group immediately encounters a free diamine from the solution, rather than a diamine that is already attached to a neighboring bead site.
-
-
Wash:
-
Wash extensively with DMF to remove the large excess of sticky amine.
-
Quality Control & Loading Determination
Since the loaded molecule is not an Fmoc-amino acid, standard Fmoc-UV quantification cannot be performed directly. Use the following "Self-Validating" system:
A. Qualitative: The Kaiser Test
-
Take a few beads of the resin after washing.
-
Add 2 drops each of Ninhydrin, Phenol, and KCN/Pyridine solutions.
-
Heat at 100°C for 2 minutes.
-
Result: The beads should turn Deep Blue .
-
Interpretation: Positive result confirms the presence of the free primary amine (the unreacted end of the diamine).
-
Self-Validation: If beads are colorless, the coupling failed.
-
B. Quantitative: Fmoc-Glycine Capture To get an accurate loading number (mmol/g):
-
Take a known mass of dried, loaded resin (e.g., 20 mg).[7]
-
Couple Fmoc-Gly-OH (5 eq) using DIC/HOBt for 1 hour.
-
Perform a standard Fmoc deprotection (20% Piperidine/DMF).[2]
-
Collect the filtrate (containing the dibenzofulvene-piperidine adduct).
-
Measure UV absorbance at 301 nm (or 290 nm).
-
Calculate loading using the Beer-Lambert law.
Formula:
References
-
Barlos, K., et al. (1989).[9] "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.[9] (Foundational work on 2-Chlorotrityl resin).
-
MilliporeSigma. "Peptide Resin Loading Protocols." (Standard operating procedures for Trityl and Merrifield resins).
-
Biotage. "How to quantify your first amino acid loading onto Wang resins." (Detailed UV quantification methodology).
-
Organic Syntheses. "(2-Aminoethyl)carbamic acid tert-butyl ester." (Chemistry of mono-protected diamines).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptideweb.com [peptideweb.com]
- 5. An Aldimine Cross-Coupling for the Diastereoselective Synthesis of Unsymmetrical 1,2-Diamines [organic-chemistry.org]
- 6. Diazo coupling method for covalent attachment of proteins to solid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
Application Note: One-Pot Synthesis of Mono-Boc Protected Diamines
Executive Summary
The selective mono-protection of symmetrical diamines is a foundational challenge in medicinal chemistry, particularly for linker synthesis in PROTACs, antibody-drug conjugates (ADCs), and bifunctional chelators. Standard protocols often yield statistical mixtures of unreacted diamine, mono-Boc, and bis-Boc products, necessitating tedious chromatographic separation.
This guide details two field-proven "one-pot" methodologies that bypass chromatography through kinetic control and thermodynamic solubility principles. We prioritize the Mono-Protonation Method (high atom economy) and the Excess Diamine Method (operational simplicity), complete with a self-validating acid-base workup strategy that ensures >95% purity.
Strategic Analysis: Overcoming Statistical Distribution
The core difficulty in mono-protection obeys statistical probability.[1] In a neutral solution, a highly reactive electrophile like Di-tert-butyl dicarbonate (Boc₂O) reacts indiscriminately with both amine termini.
Mechanism of Selectivity
To defeat statistics, we employ Electronic Differentiation . By introducing exactly one equivalent of acid (H⁺), we shift the equilibrium to favor a mono-ammonium salt intermediate.
-
Diamine (Free Base): Highly nucleophilic (reacts with H⁺ first).
-
Mono-Ammonium Salt: One amine is protonated (non-nucleophilic); the other remains free (nucleophilic).
-
Bis-Ammonium Salt: Both blocked (non-reactive).
The Mono-Protonation Protocol exploits the fact that the second protonation is less favorable due to electrostatic repulsion, creating a "sweet spot" where the mono-protonated species is the dominant nucleophile available for Boc₂O attack [1].
Decision Matrix: Selecting the Right Protocol
| Feature | Protocol A: Mono-Protonation | Protocol B: Excess Diamine (Krapcho) |
| Primary Mechanism | Electronic Deactivation (pH control) | Statistical Probability |
| Stoichiometry | 1:1:1 (Diamine:H⁺:Boc₂O) | 5-10:1 (Diamine:Boc₂O) |
| Atom Economy | High (Minimal waste) | Low (Requires recycling diamine) |
| Substrate Cost | Ideal for expensive/complex diamines | Ideal for cheap/volatile diamines |
| Scalability | Excellent (>100g scale) | Moderate (Volume limitations) |
Core Protocol A: The Mono-Protonation Method (Recommended)
Based on the methodology established by Lee & Ha [1] and refined by Servín et al. [2].
Reagents & Equipment[1][2][3][4][5][6][7][8]
-
Substrate: Symmetrical Diamine (10 mmol)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (10 mmol, 1.0 eq)
-
Acid Source:
-
Option A (Precise): Trimethylsilyl chloride (TMSCl) (10 mmol, 1.0 eq) in MeOH.
-
Option B (Standard): Aqueous HCl (1N or concentrated, titrated to 1.0 eq).
-
-
Solvent: Methanol (anhydrous preferred for TMSCl route).[2]
Step-by-Step Workflow
-
Solubilization: Dissolve diamine (10 mmol) in Methanol (50 mL) in a round-bottom flask. Cool to 0°C.[1][2][3]
-
Selective Deactivation (The Critical Step):
-
Via TMSCl: Add TMSCl (1.28 mL, 10 mmol) dropwise. TMSCl reacts with MeOH to generate anhydrous HCl in situ.
-
Via HCl: Add 1.0 equivalent of HCl slowly.
-
Observation: Stir for 20-30 minutes. Ensure the solution is homogeneous. If a precipitate (bis-salt) forms, add minimal water until dissolved.
-
-
Boc Addition:
-
Prepare a solution of Boc₂O (2.18 g, 10 mmol) in Methanol (10 mL).
-
Add this solution dropwise to the diamine mixture at 0°C over 15-30 minutes.
-
Causality: Slow addition prevents local excesses of Boc₂O, though the protonation "shield" makes this less critical than in neutral conditions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: TLC (ninhydrin stain) will show the disappearance of Boc₂O.
-
Diagram: Mechanistic Pathway
Caption: Electronic differentiation strategy. 1.0 eq of Acid creates a statistical "sweet spot" where the Mono-Salt is the dominant nucleophile.
Core Protocol B: The Excess Diamine Method (Krapcho)
Best for inexpensive diamines (e.g., ethylenediamine, hexanediamine).
-
Setup: Dissolve Diamine (50-100 mmol, 5-10 equivalents ) in Dichloromethane (DCM) or Methanol (100 mL).
-
Addition: Dissolve Boc₂O (10 mmol, 1.0 eq) in DCM (20 mL).
-
Process: Add the Boc₂O solution to the vigorously stirred diamine solution very slowly (over 1-2 hours) at 0°C.
-
Why: The massive excess of diamine ensures that any Boc molecule entering the solution is statistically far more likely to encounter a free diamine than an already reacted mono-Boc amine [3].
-
-
Workup: Requires aggressive water washing to remove the 4-9 equivalents of unreacted diamine.
Purification: The "pH Swing" Extraction
This protocol replaces column chromatography. It relies on the amphoteric nature of the amines.
Objective: Isolate Mono-Boc (Basic/Lipophilic) from Bis-Boc (Neutral/Lipophilic) and Unreacted Diamine (Basic/Hydrophilic).
Protocol Steps:
-
Solvent Swap: If reaction was in MeOH, concentrate under vacuum to a residue. Redissolve in Water (50 mL).
-
Acidic Wash (Removal of Bis-Boc):
-
Ensure aqueous phase is pH 3-4 (The reaction from Protocol A is already acidic; for Protocol B, add dilute HCl).
-
Wash with Ethyl Acetate or Ether (3 x 30 mL).
-
Logic:
-
Bis-Boc: Neutral carbamate -> Partitions into Organic Layer (Discard).
-
Mono-Boc: Protonated Ammonium salt -> Stays in Aqueous Layer.
-
Diamine: Protonated Bis-ammonium salt -> Stays in Aqueous Layer.
-
-
-
Basification (Liberation of Mono-Boc):
-
Cool the aqueous layer to 0°C.[2]
-
Adjust pH to >12 using 4M NaOH. Solution may become cloudy (free base precipitating).
-
-
Extraction (Isolation of Product):
-
Extract immediately with Dichloromethane (DCM) (3 x 50 mL).
-
Logic:
-
Mono-Boc: Now a free base with a lipophilic Boc group -> Partitions into DCM.
-
Unreacted Diamine: Highly polar/water-soluble -> Stays in Aqueous Layer (mostly).
-
-
-
Finishing: Dry DCM layer over Na₂SO₄, filter, and concentrate.
Diagram: Workup Flowchart
Caption: Self-validating purification logic. The pH swing sequentially filters out neutral byproducts and highly polar starting materials.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<50%) | Over-acidification during reaction | Ensure pH is not <3 during reaction. The mono-protonated species must exist in equilibrium with some free amine for the reaction to proceed. |
| Bis-Boc Contamination | Insufficient Acid or Fast Addition | Increase acid to exactly 1.0 eq. Slow down Boc₂O addition. Ensure efficient stirring. |
| Emulsion during Workup | Amphiphilic nature of Mono-Boc | Use Brine during the extraction steps. Filter the biphasic mixture through Celite if necessary. |
| Product in Aqueous Phase | Mono-Boc is too polar (short chain) | For diamines < C4 (e.g., ethylenediamine), saturate the aqueous phase with NaCl (salting out) before DCM extraction. |
References
-
Lee, D. W., & Ha, H. J. (2007).[4] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [4]
-
Servín, F. A., et al. (2017).[5][3][6] General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society, 61(1), 23-29.
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-Protected Diamines.[1][2][7][5][8][3][6][9][10][11] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines.[9] Synthetic Communications, 20(16), 2559–2564.
-
Pittelkow, M., et al. (2007). Mono Carbamate Protection of Aliphatic Diamines using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. bioorg.org [bioorg.org]
- 12. pittelkow.kiku.dk [pittelkow.kiku.dk]
Troubleshooting & Optimization
Purification of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate from di-Boc byproduct
[1]
Case ID: PUR-BOC-002 Target Molecule: this compound (CAS: 213475-74-2) Primary Impurity: Di-Boc protected byproduct (Bis-carbamate species) Technique Focus: pH-Controlled Selective Extraction ("The pH Switch") & Chromatography[1]
Core Technical Analysis
The Chemical Challenge
The synthesis of mono-Boc protected diamines often yields a statistical mixture:
-
Unreacted Diamine: Highly polar, water-soluble.[1]
-
Target (Mono-Boc): Amphiphilic, contains free amine(s) (Basic).
-
Byproduct (Di-Boc): Lipophilic, lacks free amines (Non-basic or weakly basic).
Critical Distinction: The purification strategy relies entirely on the basicity difference between the Target and the Byproduct.
-
Target: Contains free
group(s). Protonatable at pH < 9.[3] -
Di-Boc Byproduct: If fully protected (e.g., no free amines), it is non-basic . It will not protonate significantly under mild acidic conditions and remains lipophilic.
The Solution: The "pH Switch" Protocol
This method utilizes the reversible protonation of the target amine to move it between aqueous and organic phases, effectively "washing away" the non-basic di-Boc impurity.[1]
Experimental Protocol: The "pH Switch" Extraction
Objective: Isolate pure Mono-Boc amine from a crude mixture containing Di-Boc and unreacted diamine without column chromatography.
Reagents Required[1][2][3][4][5][6][7]
-
Solvents: Dichloromethane (DCM) or Chloroform (
), Ethyl Acetate ( ). -
Aqueous Phase: 1M
(or Citric Acid), 2M (or ), Brine (Saturated ).
Step-by-Step Workflow
Phase 1: Acidic Wash (Removal of Di-Boc)[1]
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (
) .-
Why EtOAc? It is excellent for solubilizing the lipophilic di-Boc impurity.[1]
-
-
Acidification: Extract the organic layer with 1M
(3 volumes). -
Separation:
Phase 2: Basification & Recovery (Isolation of Target)
-
pH Adjustment: Cool the aqueous layer on ice. Slowly add 2M
until the pH reaches >12 .-
Observation: The solution may become cloudy as the Mono-Boc amine deprotonates and becomes less water-soluble.[1]
-
-
Salting Out (Crucial): Add solid NaCl to the aqueous solution until saturation.
-
Why? Short-chain diamines (like propyl derivatives) are highly water-soluble.[1] Salting out decreases their water solubility, forcing them into the organic phase (The "Salting-out effect").
-
-
Extraction: Extract the basic aqueous layer with DCM (3
volumes).[2]-
Note: If solubility is an issue, use a mixture of
:Isopropanol (9:1) .
-
-
Drying: Combine DCM extracts, dry over Anhydrous
, filter, and concentrate-
Result: Pure Mono-Boc amine as a colorless oil or low-melting solid.[1]
-
Decision Logic & Visualization
The following diagram illustrates the purification logic based on the chemical species present.
Caption: Logical flow for the selective extraction of basic mono-protected amines from non-basic protected byproducts.
Solubility & Property Data
Understanding the physicochemical properties is vital for troubleshooting yield issues.
| Species | State (Approx.) | Basic Centers | Solubility (Acidic pH 2) | Solubility (Basic pH 12) |
| Target (Mono-Boc) | Oil / Low melt solid | 1 or 2 ( | Aqueous (High) | Organic (High) |
| Impurity (Di-Boc) | Solid / Oil | 0 (if fully protected) | Organic (High) | Organic (High) |
| Reactant (Diamine) | Liquid | 2 ( | Aqueous (High) | Aqueous (Moderate)* |
*Note: Unreacted short-chain diamines often remain in the aqueous phase even at high pH due to extreme polarity, aiding their separation from the Mono-Boc target.[1]
Troubleshooting Guide
Issue 1: Low Recovery of Target (Yield < 40%)
Cause: The Mono-Boc amine is too water-soluble and was not successfully extracted back into the organic phase during Step 6.[1] Solution:
-
Saturation: Ensure the aqueous phase is saturated with NaCl (undissolved salt should be visible).
-
Solvent Switch: DCM is good, but Chloroform:Isopropanol (3:1) is a much stronger solvent for polar amines. Use this for the basic extraction.
-
Continuous Extraction: For very hydrophilic amines, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) overnight.[1]
Issue 2: Di-Boc Impurity Persists
Cause: The Di-Boc byproduct might have some basic character (e.g., if the "Di-Boc" is actually a triamine with 2 Bocs and 1 free amine), or the acidic wash was insufficient.[1] Solution:
-
Lower pH: Ensure the initial acid wash reaches pH 1-2.[1]
-
Chromatography: If the impurity is basic, extraction will fail. Use Flash Chromatography:
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase:
(90:10:1). The ammonia is critical to prevent tailing of the amine.
-
Issue 3: Emulsion Formation
Cause: Amphiphilic nature of the Mono-Boc species acting as a surfactant.[1] Solution:
-
Filter: Pass the emulsion through a pad of Celite.
-
Time: Allow to stand for extended periods.
-
Brine: Add more brine to the aqueous layer to increase ionic strength.
Frequently Asked Questions (FAQs)
Q: Can I use Citric Acid instead of HCl? A: Yes. 10% Citric Acid is often preferred for Boc-chemistry because it is milder and avoids the risk of deprotecting the Boc group (which is acid-labile).[1] However, ensure the pH is low enough to fully protonate the amine.
Q: My product is not solidifying. Is it impure? A: Not necessarily. Many mono-Boc diamines (especially propyl derivatives like CAS 213475-74-2 and 75178-96-0) are viscous oils or low-melting solids at room temperature.[1] Check purity via NMR or TLC before assuming failure.
Q: What if my "Di-Boc" byproduct also has a free amine? A: This occurs if you started with a triamine (e.g., 1,2,3-triaminopropane).[1] In this case, the "pH Switch" will extract both the Target and the Byproduct. You must use Ion Exchange Chromatography (e.g., Dowex 50W) or Silica Chromatography with an ammoniated eluent to separate them based on polarity differences.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1] Synthetic Communications, 20(16), 2559–2564. (Standard protocol for pH extraction logic).
-
ResearchGate. Selective Mono‐BOC Protection of Diamines. (2007).[4][7][8][9] Synthetic Communications. Available at: [Link] (Accessed via Search Result 1.16).
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link] (Accessed via Search Result 1.5).
Sources
- 1. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Scale-Up Synthesis of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Document ID: TSC-BOC-DAP-002
Process Overview & Logic
The Challenge: Synthesizing tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (2-Boc-amino-1,3-diaminopropane) at scale presents a classic "polarity inversion" problem. You are starting with a hydrophilic core (Serinol) and passing through a lipophilic, energetic intermediate (Diazide) to return to a highly polar, water-soluble product.
The Solution: The most robust scale-up route avoids the non-selective protection of 1,2,3-triaminopropane. Instead, we utilize Serinol (2-amino-1,3-propanediol) as the chiral/achiral scaffold. This pathway ensures the central nitrogen is differentially protected before the flanking amines are installed.
Master Workflow Diagram
Caption: Figure 1. The Serinol-to-Diamine pathway minimizes regioisomer formation but requires strict hazard controls at the Bis-Azide stage.
Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes reported by users during scale-up (10g to 100g+).
Phase I: N-Boc Protection & Activation
Context: Converting Serinol to N-Boc-Serinol, followed by Mesylation.
| Parameter | Specification | Failure Consequence |
| Temperature (MsCl Addn) | -10°C to 0°C | Blackening of reaction; elimination to allyl species. |
| Base Stoichiometry | 2.2 - 2.5 eq TEA | Incomplete conversion (mono-mesylate) or HCl salt precipitation issues. |
| Water Content | < 0.1% (Anhydrous) | Hydrolysis of MsCl; generation of excess HCl gas. |
Troubleshooting Q&A
Q1: "My mesylation reaction turned dark brown/black upon adding Methanesulfonyl Chloride (MsCl). Is the batch lost?"
-
Diagnosis: Thermal runaway. The reaction between MsCl and the alcohol/amine is highly exothermic. If the internal temperature spikes >10°C, elimination side reactions occur, polymerizing the backbone.
-
Corrective Action: You cannot reverse the color, but you can save the batch if NMR shows the product is intact. Treat with activated charcoal during workup.
-
Prevention: for >50g scales, dilute MsCl in DCM (1:1) and add via addition funnel over 2 hours, maintaining internal temp <0°C.
Q2: "I cannot get the N-Boc-Serinol to crystallize; it remains a sticky oil."
-
Diagnosis: Residual solvent or impurities.[1] N-Boc-serinol is very hygroscopic and soluble in organic solvents.
-
Protocol:
-
Evaporate solvent completely (high vacuum).
-
Dissolve the oil in a minimum amount of warm Ethyl Acetate.
-
Add Hexanes dropwise until cloudy.
-
Seed with a crystal (if available) or scratch the flask.[1] Cool to -20°C.
-
Self-Validating Check: 1H NMR should show a sharp singlet at ~1.44 ppm (Boc) and loss of broad OH signals after D2O shake.
-
Phase II: The Azide Displacement (Safety Critical)
Context: Displacement of the Bis-Mesylate with Sodium Azide (NaN3) to form the Bis-Azide.
WARNING: The intermediate tert-butyl N-(1,3-diazidopropan-2-yl)carbamate has a high nitrogen content. While the Boc group adds carbon mass (diluting the energy density), diazides are potential explosives.
Troubleshooting Q&A
Q3: "The reaction stalled at 80% conversion. Can I increase the temperature to 100°C to push it?"
-
Answer: ABSOLUTELY NOT.
-
Reasoning: Azides can decompose explosively at elevated temperatures. The onset of decomposition for many organic azides is ~110-120°C.
-
Solution: Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide, 5 mol%) to accelerate the reaction at 60-70°C.
-
Safety Rule: Never concentrate the diazide to dryness if the total mass >5g. Keep it in solution (telescoping) for the reduction step if possible.
Q4: "How do I monitor the reaction? TLC is messy."
-
Process Analytical Technology (PAT): Use FT-IR.
-
Start: Strong peaks for Sulfonate (S=O) at ~1350/1175 cm⁻¹.
-
End: Appearance of a massive, distinct Azide peak at ~2100 cm⁻¹ .
-
Completion: Disappearance of the S=O peaks.
-
Phase III: Reduction & Isolation
Context: Reducing the Bis-Azide to the Target Diamine.
Troubleshooting Q&A
Q5: "The hydrogenation (H2/Pd-C) stopped working after 1 hour. The azide peak is still there."
-
Diagnosis: Catalyst Poisoning. Traces of sulfur (from the mesylate step) or iodide (if TBAI was used) poison Palladium catalysts.
-
Fix:
-
Filter the catalyst.[2]
-
Wash the organic layer with aqueous AgNO3 (removes halides) or extensive bicarbonate washes (removes sulfur species).
-
Reload fresh Pd/C and restart.
-
-
Alternative: Use the Staudinger Reduction (PPh3 / H2O). It is chemically robust against sulfur traces, though it generates Triphenylphosphine oxide (TPPO) which is hard to remove.
Q6: "My product is stuck in the aqueous layer after workup. Extraction with DCM yields nothing."
-
Diagnosis: The product is a polar polyamine. At neutral/acidic pH, it is fully protonated and stays in water.
-
Isolation Protocol:
-
Basify the aqueous layer to pH >12 using NaOH (pellets or 50% solution).
-
Saturate the aqueous phase with NaCl (Salting out).
-
Extract with n-Butanol or Chloroform/Isopropanol (3:1) . DCM is often too non-polar.
-
Preferred Scale-Up Method: Do not extract. Lyophilize the aqueous layer (if salt-free reduction used) or isolate as a specific salt (e.g., Oxalate or HCl) by adding acid to the organic extract.
-
Analytical Reference Data
Use these values to validate your intermediate and final product.
| Compound | Key 1H NMR Signals (CDCl3/D2O) | Key IR Signals |
| N-Boc-Serinol | 3350 (OH), 1680 (C=O) | |
| Bis-Mesylate | 1350, 1175 (S=O) | |
| Bis-Azide | 2100 (N3 - Strong) | |
| Target Diamine | 3300-3400 (NH2 broad) |
References
-
BenchChem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. (General carbamate handling and scale-up protocols).
-
MDPI.
Mesylate Azide Amine pathway). -
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. (Standard procedures for selective Boc-protection and purification of polar amines).
-
ResearchGate. Safety of synthesizing 3-azidopropylamine. (Critical safety data regarding C/N ratios and azide handling at scale).
Disclaimer: This guide is for research purposes only. All scale-up activities involving azides must be reviewed by a qualified safety committee. Always conduct a Differential Scanning Calorimetry (DSC) test on azide intermediates before heating >50°C.
Sources
Minimizing aggregation in peptide synthesis using Boc strategy
Introduction
Welcome to the Technical Support Center. You are likely here because your Boc synthesis has hit a "difficult sequence"—a hydrophobic or structured region (often rich in Ala, Val, Ile, or Gln) where the growing peptide chain has aggregated on the resin. This results in incomplete deprotection and sluggish coupling , leading to deletion sequences that are nearly impossible to purify.
In Boc chemistry, unlike Fmoc, we have a distinct advantage: the ability to use In Situ Neutralization . This guide prioritizes this "Gold Standard" protocol, followed by solvent engineering and backbone protection strategies.
Part 1: Diagnosis & Monitoring
Q: How do I definitively confirm aggregation is the cause of my low yield?
A: Do not rely solely on the Kaiser (ninhydrin) test. In aggregated regions, the N-terminus is buried in a beta-sheet lattice, often giving a false negative (colorless) result even when coupling has failed.
Recommended Diagnostic Workflow:
-
Quantitative Ninhydrin: If you suspect aggregation, perform a quantitative ninhydrin assay.[1] A drop in amine loading >10% between cycles indicates chain loss or aggregation.
-
The "Preview" Cleavage: This is the only fail-safe method.
-
Aliquot 5–10 mg of resin.
-
Perform a rapid HF cleavage (or TFMSA/TFA cleavage if equipment is limited).
-
Analyze via HPLC/MS.
-
Symptom: If you see a "ladder" of deletion sequences (n-1, n-2) starting at a specific hydrophobic run, you have aggregation.
-
Part 2: The Core Solution – In Situ Neutralization
Q: Why is "In Situ Neutralization" superior to standard neutralization?
A: Standard Boc protocols use a separate neutralization step (TFA removal
-
The Problem: Once the amine is neutralized (free base) without the activated amino acid present, the peptide chain has time to fold back on itself and form inter-chain hydrogen bonds (beta-sheets).
-
The Solution: In Situ Neutralization keeps the amine protonated (and thus solvated/repelled) until the exact moment the activated amino acid and base arrive. This kinetic competition favors acylation over aggregation.
Protocol: High-Efficiency In Situ Neutralization
Reference: Schnölzer, M., Alewood, P., & Kent, S. B. (1992).
| Step | Operation | Reagent | Time |
| 1 | Deprotection | 100% TFA (Neat) | 2 x 1 min |
| 2 | Flow Wash | DMF (High flow rate) | 30 sec |
| 3 | Coupling | Boc-AA (0.5M) + HCTU (0.5M) + DIEA (1M) in DMF | 10–20 min |
| 4 | Wash | DMF | 1 min |
Critical Note: The coupling mixture must be prepared immediately before addition. The high concentration (0.5M) drives the reaction kinetically.
Visualizing the Mechanism
Figure 1: Comparison of Standard vs. In Situ Neutralization pathways. Note how the Standard path creates a window for aggregation (Red node).
Part 3: Chemical Engineering (Solvents & Salts)
Q: My sequence is still difficult. What solvent additives work for Boc?
A: If In Situ Neutralization is insufficient, you must disrupt the hydrogen bond network chemically.
Comparison of Additives:
| Additive | Concentration | Mechanism | Recommendation |
| DMSO | 10–20% in DMF | Strong H-bond acceptor; disrupts beta-sheets. | Highly Recommended. Safe for Boc. Use in coupling step. |
| NMP | 100% (Replace DMF) | Higher polarity than DMF; better swelling for polystyrene. | Standard Alternative. Use if DMF fails. |
| Chaotropic Salts | 0.4M KSCN or LiCl | Disrupts water structure and H-bonding networks.[2] | Aggressive. Wash resin with salt solution before coupling.[2][3] |
| TFE (Trifluoroethanol) | Variable | H-bond donor. | Avoid in Coupling. Can interfere with activated esters. Use only for washes. |
The "Magic Mixture" for Boc: While often cited for Fmoc, a variation works for Boc:
-
Composition: DCM / DMF / NMP (1:1:1)
-
Note: Ensure your resin swells adequately in this mixture (PAM resin swells well; MBHA varies).
Part 4: Structural Modification (Hmb Protection)
Q: Can I use Pseudoprolines in Boc chemistry?
A: Proceed with extreme caution. Standard pseudoprolines (oxazolidines) are acid-sensitive. While they are designed to cleave in TFA, the repetitive high-concentration TFA treatments in Boc deprotection can lead to premature ring opening or loss of the protecting group.
The Better Alternative: Hmb (2-hydroxy-4-methoxybenzyl) Hmb is a backbone protecting group that places a semi-permanent shield on the amide nitrogen, physically blocking hydrogen bonding.[4]
-
Stability: Stable to TFA (Boc deprotection cycles).
-
Cleavage: Removed by HF (Final cleavage).
-
Placement: Insert an Hmb-protected amino acid (e.g., Boc-Gly(Hmb)-OH) every 6–7 residues in a hydrophobic run.
Hmb Workflow Diagram:
Figure 2: Hmb protection prevents beta-sheet formation by blocking the amide hydrogen.
Part 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Kaiser test is negative, but MS shows deletion. | Aggregation masking the amine. | Switch to In Situ Neutralization . Perform a "double couple" with DMSO. |
| Resin volume decreases visible during synthesis. | Collapse of resin matrix due to aggregation. | Wash with DCM (swells polystyrene) followed by 0.4M KSCN in DMF. |
| Coupling yield <99% after 20 mins. | Steric hindrance or aggregation. | Increase temperature to 50°C (Caution: Check for Aspartimide formation if Asp is present). |
| Deletion of sequence following a Gln/Asn. | H-bonding from side chains. | Use Trityl (Trt) protection for Gln/Asn (Xan is standard, but Trt is bulkier and reduces aggregation). |
References
-
Schnölzer, M., Alewood, P., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1][4][5][6][7][8] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[9]
-
Quibell, M., & Johnson, T. (1995). Difficult Peptides.[1][4][5][7][9][10] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Foundational text on Hmb and aggregation).
-
Hyde, C., Johnson, T., Owen, D., Quibell, M., & Sheppard, R. C. (1994). Some 'difficult sequences' made easy. A study of interchain association in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[9]
-
Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 7. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]
- 8. peptide.com [peptide.com]
- 9. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Validation & Comparative
1H NMR spectrum analysis of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
This guide outlines the structural validation of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate via 1H NMR. It focuses on distinguishing this symmetric scaffold from its asymmetric regioisomers—a critical quality control step in the synthesis of peptidomimetics, PROTACs, and dendrimers.[1][2][3]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[2][3][4]
Executive Summary & Structural Context
This compound (also known as 2-Boc-amino-1,3-diaminopropane) is a
The Analytical Challenge: During synthesis (typically from serinol or 1,3-diamino-2-propanol), acyl migration or non-selective protection can yield the asymmetric regioisomer (1-Boc-amino-2,3-diaminopropane).[2][3][4] Distinguishing the target symmetric product from the asymmetric impurity is the primary performance metric for this analysis.[1][2][3]
Structural Logic[2][3]
-
Target Molecule (Symmetric): The molecule possesses a plane of symmetry passing through the C2-N bond.[1][2][3] Consequently, the C1 and C3 methylene protons are chemically equivalent.[1][2][3]
-
Regioisomer (Asymmetric): The symmetry is broken.[1][2][3] C1, C2, and C3 are distinct environments, leading to complex multiplets and diastereotopic splitting.[1]
Experimental Protocol
To ensure reproducible data and observation of exchangeable protons (NH/NH2), the choice of solvent is critical.[1][2][3]
Method A: Sample Preparation (Recommended)[2][3]
-
Solvent: DMSO-d6 (99.9% D).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Rationale: DMSO-d6 slows proton exchange, allowing the resolution of the carbamate -NH- doublet and the broad -NH2 signal.[2][3][4] It also prevents the overlap of the solvent residual peak with the critical methylene region (~2.7 ppm), which often occurs in CDCl3 (7.26 ppm) or D2O (4.79 ppm).[2][3]
Method B: Data Acquisition Parameters
-
Frequency: 400 MHz or higher (recommended for resolution of C2 multiplets).[1][2][3][4]
-
Pulse Sequence: Standard 1H ZG (30° pulse) with D1 relaxation delay
2.0s to ensure accurate integration of the Boc singlet.
Spectral Data Analysis
The following data represents the theoretical consensus shifts for the pure compound in DMSO-d6.
Table 1: Chemical Shift Assignments (DMSO-d6)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| Boc | 1.38 - 1.42 | Singlet (s) | 9H | - | Sharp, intense singlet.[2][3][4] | |
| NH2 | 1.50 - 2.50 | Broad (br s) | 4H | - | Variable shift; disappears on | |
| C1, C3 | 2.60 - 2.80 | Doublet (d) or dd | 4H | ~6.0 | Chemically equivalent due to symmetry.[1][2][3][4] | |
| C2 | 3.35 - 3.55 | Multiplet (m) | 1H | - | Deshielded by urethane nitrogen.[2][3][4] | |
| NH | 6.60 - 6.90 | Doublet (d) | 1H | ~8.0 | Couples to C2-H. Visible in DMSO only.[1][2][3][4] |
Diagram 1: Analytical Logic Flow
The following diagram illustrates the decision process for verifying the correct isomer based on spectral splitting patterns.
Caption: Decision tree for distinguishing the symmetric target from asymmetric impurities based on methylene proton equivalence.
Comparative Performance Analysis
This section compares the spectral "performance" (resolution and diagnosability) of the target against its common alternatives.[1][2][3]
Comparison 1: Target vs. Asymmetric Regioisomer
The most common synthesis error is the migration of the Boc group or non-selective amination.[1][2][3]
| Feature | Target (Symmetric) | Regioisomer (Asymmetric) | Diagnostic Implication |
| Symmetry | Key differentiator. | ||
| CH2 Signals | 1 signal set (4H) at ~2.7 ppm. | 2 distinct sets (2H each) at different shifts. | Target shows a clean doublet/dd; Isomer shows complex multiplets.[1][2][3][4] |
| Methine (CH) | 1 signal (C2) at ~3.4 ppm. | 1 signal (C2) but with different coupling.[1][2][3] | Less diagnostic than CH2s.[1][2][3][4] |
| Amide NH | Simple Doublet. | Doublet (but environment differs).[1][2][3][4] | Similar appearance, not diagnostic. |
Comparison 2: Solvent Effects (DMSO-d6 vs. CDCl3)
Choosing the correct solvent is vital for confirming the carbamate structure.[2][3]
| Solvent | NH (Boc) Visibility | NH2 (Free) Visibility | Resolution | Recommendation |
| DMSO-d6 | Excellent. Sharp doublet. | Good. Broad singlet.[1][2][3][4] | High. | Primary Choice. Essential for proving the Boc is on the Nitrogen (coupling).[1][2][3] |
| CDCl3 | Poor. Often broad/invisible.[1][2][3][4] | Poor. Often overlaps with water/grease.[1][2][3][4] | Good for backbone.[1][2][3][4] | Secondary. Use only if solubility in DMSO is poor.[1][2][3][4] |
| D2O | None. Exchanges with D. | None. Exchanges with D. | High for CH/CH2.[1][2][3][4] | Use only to simplify spectrum (remove NH/NH2) for integration checks. |
Synthesis & Workflow Visualization
Understanding the origin of the sample aids in spectral interpretation.[1][2][3] The target is typically derived from Serinol (2-amino-1,3-propanediol).[3][4][5]
Caption: Standard synthetic route from Serinol. Note that incomplete reduction or migration can lead to impurities detectable by NMR.[1][2][3][4]
References
-
Chemical Shifts & Solvent Effects
-
Synthesis of Diaminopropanols
-
Serinol Scaffold Chemistry
-
Spectral Database
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 1,3-Diamino-2-propanol | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel process for the preparation of serinol - Patent 0348223 [data.epo.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Alternative reagents to di-tert-butyl dicarbonate for Boc protection
Beyond : A Technical Guide to Alternative Boc-Protection Reagents
Executive Summary
For decades, di-tert-butyl dicarbonate (
This guide evaluates three high-performance alternatives—Boc-ON , N-Boc-Benzotriazole , and tert-Butyl Phenyl Carbonate . These reagents are selected not merely as substitutes, but as superior tools for specific synthetic challenges, offering enhanced stability, crystallinity, and orthogonality.
The Baseline: Why Switch from ?
To understand the alternatives, we must first quantify the limitations of the incumbent.
-
Thermal Instability:
requires warm water baths to liquefy for transfer, yet decomposes rapidly above . -
Safety: The evolution of
gas renders sealed-vessel scale-ups hazardous. -
Lack of Selectivity: In substrates containing both hydroxyl and amino groups,
often requires careful pH control to prevent O-carbonylation.
Alternative I: Boc-ON (The Selectivity Specialist)
Reagent: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile Best For: Chemoselective protection of amines in the presence of alcohols; precise stoichiometry.
Technical Analysis
Boc-ON is a crystalline solid (mp
Experimental Protocol: Chemoselective Amine Protection
Context: Protection of an amino acid (e.g., L-Phenylalanine) without affecting side-chain functionality.
Materials:
-
Substrate: L-Phenylalanine (10 mmol)
-
Reagent: Boc-ON (11 mmol, 1.1 equiv)
-
Base: Triethylamine (
) (15 mmol) -
Solvent: 1,4-Dioxane/Water (1:1 v/v, 20 mL)
Step-by-Step Workflow:
-
Solubilization: Dissolve the amino acid in the Dioxane/Water mixture. Add
to ensure the amine is deprotonated and nucleophilic. -
Addition: Add Boc-ON in a single portion. The reaction is homogenous.
-
Reaction: Stir at
for 4–12 hours. -
Workup (Critical Step):
-
Dilute with water (30 mL) and ethyl acetate (50 mL).
-
Byproduct Removal: The byproduct, 2-hydroxyimino-2-phenylacetonitrile, is soluble in organic solvents.[4] Wash the organic layer with 5% NaOH or saturated
. The oxime byproduct will partition into the organic phase (or be washed out depending on pH), but for amino acids, the product is in the aqueous phase (as the carboxylate). -
Extraction: Acidify the aqueous layer (citric acid to pH 3) and extract the N-Boc amino acid into ethyl acetate.
-
-
Isolation: Dry over
and concentrate.
Alternative II: N-Boc-Benzotriazole (The Acyl Transfer Specialist)
Reagent: 1-(tert-Butoxycarbonyl)benzotriazole (Boc-Bt) Best For: Sterically hindered amines and "one-pot" peptide coupling.
Technical Analysis
Developed by the Katritzky group, Boc-Bt utilizes benzotriazole (Bt) as a leaving group. Bt is a superior leaving group compared to the tert-butyl carbonate generated by
Experimental Protocol: Protection of Secondary Amines
Materials:
-
Substrate: N-Methylbenzylamine (10 mmol)
-
Reagent: Boc-Bt (10 mmol)
-
Solvent: DMSO or DMF (anhydrous)
-
Catalyst: None required (Heat to
if sluggish)
Step-by-Step Workflow:
-
Setup: Dissolve amine and Boc-Bt in DMSO (concentration ~0.5 M).
-
Reaction: Stir at room temperature.
-
Causality: The benzotriazole moiety acts as an electron-withdrawing group, activating the carbonyl. Upon attack by the amine, benzotriazole is displaced.
-
-
Workup:
-
Pour the reaction mixture into ice water.
-
If the product is solid, filter it.[3]
-
If liquid, extract with diethyl ether.
-
Purification: Wash the ether layer with 10% aqueous
. The released benzotriazole is deprotonated and washes into the aqueous layer, leaving the pure Boc-amine in the organic phase.
-
Alternative III: tert-Butyl Phenyl Carbonate (The Safety Specialist)
Reagent: tert-Butyl phenyl carbonate (Boc-OPh) Best For: Large-scale industrial processes requiring high thermal stability; avoiding gas evolution.
Technical Analysis
Boc-OPh is significantly less reactive than
Experimental Protocol: Selective Mono-protection of Diamines
Materials:
-
Substrate: 1,6-Hexanediamine (10 mmol)
-
Reagent: Boc-OPh (10 mmol)
-
Solvent: Ethanol (reflux)
Step-by-Step Workflow:
-
Mixture: Combine diamine and Boc-OPh in ethanol.
-
Thermal Activation: Heat to reflux (
).-
Note: At room temperature, this reaction is negligible. The heat provides the activation energy required to displace the phenoxide.
-
-
Completion: Reflux for 24 hours.
-
Workup: Evaporate ethanol. The byproduct is phenol.
-
Dissolve residue in ether.
-
Wash with 1M NaOH to remove phenol (formation of sodium phenoxide).
-
Concentrate organic layer to yield mono-Boc diamine.
-
Comparative Analysis & Decision Logic
Performance Metrics
| Feature | Boc-ON | Boc-Bt | Boc-OPh | |
| Physical State | Low-melting solid ( | Crystalline Solid ( | Crystalline Solid ( | Liquid/Low melt |
| Reactivity | High | Moderate (Selective) | High | Low (Requires Heat) |
| Atom Economy | 43% (Poor) | ~35% (Poor) | ~45% (Moderate) | ~50% (Moderate) |
| Byproducts | Oxime (Solid/Org Soluble) | Benzotriazole (Water Soluble) | Phenol (Acidic) | |
| Safety | Pressure buildup risk | Stable | Stable | Very Stable |
| Cost | Low | High | Moderate (Can be made) | Moderate |
Decision Matrix
Use the following logic flow to select the correct reagent for your specific constraint.
Figure 1: Decision matrix for selecting the optimal Boc-protection reagent based on experimental constraints.
Mechanistic Pathway (Boc-ON)
The following diagram illustrates the specific pathway for Boc-ON, highlighting the oxime displacement.
Figure 2: Mechanistic pathway of amine protection using Boc-ON. The stability of the oxime leaving group drives the reaction forward.
References
-
Itoh, M., Hagiwara, D., & Kamiya, T. (1975). A New Reagent for tert-Butoxycarbonylation: 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile.[5] Tetrahedron Letters, 16(49), 4393–4394.
-
Katritzky, A. R., et al. (2004). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 69(1), 8–10.
-
Castro, V., et al. (2006). tert-Butyl Phenyl Carbonate: A Substitute for Di-tert-butyl Dicarbonate. Organic Syntheses, 83, 103.
-
Lundt, B. F., et al. (1978). Removal of tert-Butyl and tert-Butoxycarbonyl protecting groups. International Journal of Peptide and Protein Research, 12(5), 258–268.
(Note: While Boc-Azide is historically cited, it is excluded from the recommendation list due to severe explosion hazards reported in: Chemical & Engineering News, 54(32), 4 (1976).)
Efficacy of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate vs other linkers in drug conjugation
Introduction: The Critical Role of the Linker
In the architecture of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker is not merely a chemical bridge; it is the central nervous system of the construct, dictating the stability, pharmacokinetics, and ultimate efficacy of the entire molecule.[][2] An ADC's success hinges on its ability to remain intact in systemic circulation to minimize off-target toxicity, while ensuring the potent cytotoxic payload is released efficiently upon reaching the target site.[3][4] The choice of linker chemistry, therefore, represents a critical decision point in ADC design, balancing the delicate equilibrium between safety and potency.[3]
This guide provides an in-depth comparison of major linker classes used in modern drug conjugation. We will delve into their mechanisms of action, comparative performance data, and the strategic rationale behind their selection. While we will analyze established technologies like protease-cleavable, pH-sensitive, and non-cleavable linkers, we will also frame this discussion around the properties of specific chemical scaffolds, including an analysis of the potential utility of diamine-based structures like Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate.
Understanding the Landscape: Cleavable vs. Non-Cleavable Linkers
ADC linkers are broadly categorized into two main types based on their payload release mechanism: cleavable and non-cleavable.[2][3][] The selection between these two fundamentally different strategies is dictated by the target antigen, the tumor microenvironment, and the nature of the payload itself.[]
-
Non-Cleavable Linkers: These linkers create a highly stable bond between the antibody and the payload.[3] Drug release is not dependent on a specific chemical or enzymatic trigger but occurs only after the entire ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[3][6] This results in the release of the payload still attached to the linker and a single amino acid residue.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are labile to specific conditions prevalent within the target cell or tumor microenvironment.[7] This controlled release allows the payload to detach from the antibody in its native, unmodified form. The ability of the released, often membrane-permeable drug to diffuse out of the target cell and kill neighboring antigen-negative tumor cells is known as the "bystander effect," a key advantage of many cleavable linker systems.[7][8][9]
Caption: A streamlined workflow for evaluating ADC linker efficacy.
Protocol 1: ADC Plasma Stability Assay
This assay is critical for determining a linker's stability in a biologically relevant matrix and predicting its in vivo behavior. [4][10][11] Objective: To quantify the change in Drug-to-Antibody Ratio (DAR) and the release of free payload from an ADC over time in plasma from various species (e.g., human, mouse). [10] Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 50-100 µg/mL) in fresh, anti-coagulated plasma (e.g., from human, mouse, rat). [10]Prepare a parallel control in a neutral buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately freeze them at -80°C to quench any reaction. [10]4. Sample Analysis:
-
The primary method for analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). [4][10] * For DAR analysis, Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) LC-MS can be used to separate antibody species with different numbers of conjugated drugs.
-
For free payload analysis, plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed by LC-MS/MS to quantify the released drug.
-
-
Data Interpretation: Plot the average DAR versus time. A stable linker will show minimal DAR loss over the incubation period (e.g., >90% of initial DAR remaining after 7 days). [12]
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of an ADC against cancer cells that express the target antigen and its specificity by testing against antigen-negative cells. [9][13] Objective: To measure the dose-dependent cell-killing ability of an ADC.
Methodology:
-
Cell Plating: Seed two types of cell lines into 96-well plates: an antigen-positive target cell line and an antigen-negative control cell line. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, a relevant isotype control ADC, the naked antibody, and the free payload drug.
-
Incubation: Add the diluted compounds to the appropriate wells and incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours). [14]4. Viability Assessment: Measure cell viability using a suitable method, such as a tetrazolium reduction assay (e.g., MTT) or a resazurin-based assay (e.g., CellTiter-Blue). [9]These assays measure the metabolic activity of living cells.
-
Data Analysis:
-
Normalize the data to untreated control wells (100% viability) and wells with a cell-killing agent (0% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). [15]6. Self-Validation:
-
A potent ADC should have a low nanomolar or picomolar IC50 on antigen-positive cells. [15] * The IC50 on antigen-negative cells should be significantly higher, demonstrating target specificity. [14] * The isotype control ADC should show no significant toxicity, confirming that the killing effect is antigen-dependent.
-
The free payload will be toxic to both cell lines, serving as a positive control for cytotoxicity. [14]
-
Conclusion
The linker is a pivotal component of an ADC that dictates its therapeutic index. Non-cleavable linkers like SMCC offer maximum stability at the cost of the bystander effect, making them ideal for homogenous, highly-expressed targets. [8][16]Cleavable linkers, dominated by the protease-sensitive Val-Cit system, provide potent bystander killing but require careful design to avoid premature cleavage and off-target toxicities. [3][8]Older technologies like hydrazones have been largely superseded due to stability issues, while disulfide linkers offer a redox-sensitive release mechanism with tunable properties. [17]The continuous evolution of linker chemistry, including the exploration of novel scaffolds to enhance properties like hydrophilicity, will undoubtedly lead to the development of safer and more effective ADCs for a wider range of cancers.
References
- What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences. (n.d.). BOC Sciences.
- In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide for ADC Development - Benchchem. (n.d.). Benchchem.
- A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK. (2026, January 30). WuXi AppTec DMPK.
- How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. (2025, October 24). BOC Sciences.
- Maleimide Linkers in Antibody-Drug Conjugates - BOC Sciences. (n.d.). BOC Sciences.
- Click Chemistry in Antibody Drug Conjugates - BOC Sciences. (n.d.). BOC Sciences.
- Val-Cit Linkers in Antibody-Drug Conjugates - BOC Sciences. (n.d.). BOC Sciences.
- Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix. (2021, July 26). ProteoGenix.
- Disulfide Linkers in Antibody-Drug Conjugates - BOC Sciences. (n.d.). BOC Sciences.
- Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC. (n.d.).
- ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs. (n.d.).
- Click Chemistry Conjugations - PMC. (n.d.).
- Cleavable vs. Non-Cleavable Linkers - BroadPharm. (2021, July 21). BroadPharm.
- ADC Plasma Stability Assay - iQ Biosciences. (n.d.). iQ Biosciences.
- Maleimide-based linkers in FDA-approved ADCs; (A) MC linker used in... - ResearchGate. (n.d.).
- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - ACS Publications. (2025, December 1).
- Linkers for ADCs - NJ Bio, Inc. (n.d.). NJ Bio, Inc.
- Current ADC Linker Chemistry - PMC - NIH. (n.d.).
- Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC. (2016, April 14).
- High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release | ACS Omega - ACS Publications. (2017, August 3).
- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug
- Direct Cytotoxicity Assay - iQ Biosciences. (n.d.). iQ Biosciences.
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH. (2021, August 27).
- The Role of the SMCC Linker in Antibody-Drug Conjugates: A Technical Guide - Benchchem. (n.d.). Benchchem.
- Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC. (2022, February 11).
- Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024, May 2). NJ Bio, Inc.
- Peptides in Antibody & Peptide Drug Conjugates - Drug Development and Delivery. (2014, July 7). Drug Development and Delivery.
- Chemical Stability of Antibody Drug Conjugates - Creative Proteomics. (n.d.).
- Chapter 8: Click-cleavable ADC Linkers - Books - The Royal Society of Chemistry. (2021, December 22). Royal Society of Chemistry.
- Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry. (2021, December 22). Royal Society of Chemistry.
- Functional Cytotoxicity Assessment - Eurofins Discovery. (n.d.). Eurofins Discovery.
- ADCs Linker/Click Chemistry compound Antibody-drug conjug
- Antibody drug-conjugates (ADCs)
- SMCC crosslinker | CAS#64987-85-5 | heterobifunctional protein crosslinker | MedKoo. (n.d.). MedKoo Biosciences.
- Antibody-drug conjugates: recent advances in conjugation and linker chemistries | Protein & Cell | Oxford Academic. (2016, October 14). Oxford University Press.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.).
- Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4).
- Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy - Precise PEG. (n.d.). Precise PEG.
- Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs) - Books. (2021, December 22). Royal Society of Chemistry.
- Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC. (2018, June 28).
- An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC. (n.d.).
- Peptide Linkers - Creative Biolabs. (n.d.).
- Structure of an antibody drug conjugate (ADC) Kadcyla s. SMCC linker... | Download Scientific Diagram - ResearchGate. (n.d.).
- SMCC and SMCC Plus™ Protein Crosslinkers - AAT Bioquest. (2025, October 13).
- SMCC | ADC Linker - MedchemExpress.com. (n.d.). MedChemExpress.
Sources
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Direct Cytotoxicity Assay [iqbiosciences.com]
- 15. njbio.com [njbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Protection Strategies with Boc-Protected Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Orthogonal Protection
In the landscape of modern drug discovery and peptide chemistry, diamines are indispensable building blocks. Their dual nucleophilic centers are key to constructing complex molecular architectures, from constrained cyclic peptides to sophisticated linkers in antibody-drug conjugates (ADCs). However, the presence of two reactive amine groups presents a significant synthetic challenge: how to selectively functionalize one amine while the other remains inert. The solution lies in an orthogonal protection strategy , a cornerstone of modern organic synthesis.[1][2]
Orthogonality, in this context, refers to the use of multiple protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][4] This allows for the precise, stepwise manipulation of a molecule, ensuring that each synthetic transformation occurs only at the desired location.[3] This guide provides an in-depth comparison of orthogonal strategies centered around the widely used tert-Butoxycarbonyl (Boc) group for the protection of one of the amino functions in a diamine. We will explore the causality behind experimental choices, compare common orthogonal partners, and provide field-proven protocols to empower researchers in their synthetic endeavors.
The Central Role of the Boc Group
The Boc group is one of the most common protecting groups for amines, and for good reason.[5] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[5][6] Its key feature, however, is its lability under acidic conditions, which forms the basis of its utility in orthogonal schemes.[6][7]
The mechanism of deprotection is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[5][8] This cation can be scavenged to prevent unwanted side reactions, such as the alkylation of sensitive residues.[9][10]
A Comparative Analysis of Orthogonal Partners for Boc
The success of any synthesis involving a Boc-protected diamine hinges on the selection of a suitable, orthogonal protecting group for the second amine. The choice is dictated by the overall synthetic strategy and the stability of the substrate to various reaction conditions.[3] Below, we compare the three most prevalent orthogonal partners.
The Fmoc Group: The Base-Labile Workhorse
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the most common orthogonal partner to Boc, forming the foundation of the widely adopted Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[2][7][]
-
Cleavage Condition: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][7]
-
Mechanism & Causality: The key to its base-lability is the acidity of the proton at the C9 position of the fluorene ring.[12] A base abstracts this proton, leading to a β-elimination that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[12][13] The DBF byproduct must be scavenged by the amine base (e.g., piperidine) to prevent it from reacting with the newly deprotected amine.[14]
-
Orthogonality: The Boc and Fmoc groups are perfectly orthogonal; the acidic conditions required to cleave Boc leave Fmoc untouched, while the basic conditions for Fmoc removal do not affect the Boc group.[6]
The Cbz (or Z) Group: The Classic Reductively-Cleaved Group
The Carboxybenzyl (Cbz or Z) group, a classic in peptide chemistry, offers a different deprotection mechanism, making it an excellent orthogonal choice.[7][15]
-
Cleavage Condition: Cbz is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas over a palladium-on-carbon catalyst).[3][7][16] Transfer hydrogenolysis provides a safer alternative to flammable hydrogen gas.[16]
-
Mechanism & Causality: The reaction proceeds via the reductive cleavage of the benzylic C-O bond, producing the free amine, carbon dioxide, and toluene as a benign byproduct.[16][17]
-
Orthogonality: Cbz is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a highly versatile and orthogonal protecting group.[17] It is particularly valuable in solution-phase synthesis or when the substrate contains functional groups sensitive to strong acids or bases.[7]
The Alloc Group: The Transition-Metal-Mediated Specialist
The Allyloxycarbonyl (Alloc) group introduces a third dimension of orthogonality, relying on a completely different cleavage mechanism.[18]
-
Cleavage Condition: The Alloc group is selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).[18]
-
Mechanism & Causality: The deprotection occurs via a palladium-catalyzed process known as the Tsuji-Trost reaction.[18] The Pd(0) catalyst coordinates to the allyl group, which is then attacked by a nucleophilic scavenger, leading to the release of the free amine.
-
Orthogonality: Alloc is stable to both the acidic cleavage of Boc and the basic cleavage of Fmoc, making it an ideal choice for the synthesis of highly complex molecules where other deprotection conditions might cause side reactions.[18] It is frequently used for on-resin, site-specific modifications such as the formation of cyclic peptides.[18]
Data Presentation: At-a-Glance Comparison of Protecting Groups
The table below summarizes the key characteristics of the discussed orthogonal partners to the Boc group, providing a clear basis for strategic selection.
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) | Alloc (Allyloxycarbonyl) |
| Structure | ||||
| Cleavage Reagents | Strong Acid (TFA, HCl)[5][7] | Base (e.g., 20% Piperidine/DMF)[3][7] | H₂/Pd-C, Transfer Hydrogenolysis[3][16] | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃)[18] |
| Stability | Stable to base, hydrogenolysis, nucleophiles.[5][6] | Stable to acid, hydrogenolysis.[19] | Stable to mild acid and base.[3] | Stable to acid and base.[18] |
| Key Byproducts | Isobutylene, CO₂[5] | Dibenzofulvene (DBF), CO₂[12] | Toluene, CO₂[16] | Allyl-scavenger adduct, CO₂ |
| Primary Use Case | Acid-labile protection in SPPS and solution phase.[7] | Base-labile Nα-protection in SPPS.[2][7] | Solution-phase synthesis; stable to acid/base.[7] | Orthogonal side-chain protection for on-resin modifications.[18] |
Visualization of Orthogonal Strategies
The ability to selectively cleave one protecting group in the presence of others is the essence of an orthogonal strategy.
Decision Workflow for Protecting Group Selection
Choosing the correct orthogonal partner for Boc is a critical decision driven by the chemistry of the substrate and the overall synthetic goal.
Experimental Protocols
The following protocols are self-validating systems designed for robustness and clarity. Researchers should always monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Selective Boc Deprotection (from a Boc/Fmoc-diamine)
This protocol details the removal of the acid-labile Boc group while leaving the base-labile Fmoc group intact.
-
Materials:
-
Boc/Fmoc-protected diamine (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the Boc/Fmoc-protected diamine in a minimal amount of anhydrous DCM in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) dropwise at room temperature.[20]
-
Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[5] Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ to neutralize the acid and liberate the free amine from its hydrochloride salt.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the mono-Fmoc-protected diamine.[5]
-
Protocol 2: Selective Fmoc Deprotection (from a Boc/Fmoc-diamine)
This protocol describes the removal of the base-labile Fmoc group in the presence of the acid-labile Boc group.
-
Materials:
-
Boc/Fmoc-protected diamine (1.0 equiv)
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
-
Procedure:
-
Dissolve the Boc/Fmoc-protected diamine in the 20% piperidine/DMF solution (approx. 10 mL per gram of substrate).
-
Stir the reaction mixture at room temperature. Deprotection is usually rapid, often completing within 30 minutes. Monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer extensively with deionized water (3-5 times) to remove DMF and piperidine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, the mono-Boc-protected diamine, can be further purified by flash column chromatography if necessary.
-
Protocol 3: Selective Cbz Deprotection (from a Boc/Cbz-diamine)
This protocol details the hydrogenolysis of the Cbz group, leaving the Boc group unaffected.
-
Materials:
-
Boc/Cbz-protected diamine (1.0 equiv)
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Boc/Cbz-protected diamine in methanol or ethanol in a flask suitable for hydrogenation.[16]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.[16]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry in the air; quench with water before disposal.[16]
-
Concentrate the filtrate under reduced pressure to yield the crude mono-Boc-protected diamine.
-
Conclusion
The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex molecules containing diamine scaffolds. The acid-labile Boc group, when paired with a base-labile (Fmoc), reductively-cleaved (Cbz), or transition-metal-cleaved (Alloc) partner, provides chemists with a powerful and versatile toolkit. The choice of strategy is not arbitrary; it is a calculated decision based on the chemical sensitivities of the substrate, the desired reaction sequence, and the ultimate synthetic goal. By understanding the mechanisms, advantages, and limitations of each protecting group, researchers can design and execute elegant and efficient synthetic routes, accelerating the pace of innovation in drug development and materials science.
References
- A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Benchchem.
- Experimental procedure for deprotection of Boc-protected amines. Benchchem.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- An In-depth Technical Guide to Orthogonal Protection Str
- Amino Acid-Protecting Groups.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Protecting Groups for Amines: Carbam
- Application Notes and Protocols: Cleavage of the Cbz Group
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Application Notes and Protocols: Selective Deprotection of Fmoc-D-Glu(OAll)-OH in Peptide Synthesis. Benchchem.
- Boc Protecting Group for Amines. Chemistry Steps.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Methods for Removing the Fmoc Group. Humana Press.
- Selective Mono‐BOC Protection of Diamines.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. renyi.hu [renyi.hu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chimia.ch [chimia.ch]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Purity Analysis of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Comparative Analysis: HPLC-CAD/ELSD vs. Derivatized GC-MS
Executive Summary & Molecule Profile
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS: 213475-74-2) is a critical symmetric linker used in the synthesis of PROTACs and peptidomimetics. Its structure features a central secondary amine protected by a tert-butoxycarbonyl (Boc) group, flanked by two primary amines.
The Analytical Challenge: This molecule presents a "perfect storm" for standard analytical workflows:
-
Lack of Chromophore: The Boc group has negligible UV absorption above 210 nm, and the aliphatic backbone is UV-transparent. Standard HPLC-UV (254 nm) is useless.
-
High Polarity: Two primary amines create strong interactions with silanols, leading to severe peak tailing in both HPLC and GC.
-
Thermal Lability: The Boc group is susceptible to thermal degradation (isobutylene loss) in hot GC injection ports.
The Verdict:
-
For Routine Purity (QC): HPLC-CAD (Charged Aerosol Detection) or HPLC-ELSD is the superior choice. It requires no derivatization, offers uniform response, and avoids thermal stress.
-
For Impurity Identification (R&D): GC-MS (with Silylation) is required. You must derivatize the primary amines to prevent adsorption and stabilize the molecule for gas-phase transfer.
Method A: HPLC Analysis (The Non-Chromophoric Solution)
The "Invisible Peak" Problem
Attempting to analyze this molecule using standard UV detection (254 nm) will yield a flat baseline. While detection at 205–210 nm is possible, it is non-specific and highly susceptible to mobile phase interference (e.g., acetonitrile cutoff).
Recommended Approach: Ion-Pairing HPLC with CAD/ELSD
To analyze the native amine without derivatization, we utilize an acidic mobile phase to protonate the amines (preventing silanol interaction) coupled with a mass-sensitive detector.
Experimental Protocol
-
System: HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 with high surface coverage (e.g., Waters XBridge or Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][2] Note: TFA is volatile and compatible with ELSD/CAD, unlike phosphate buffers.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Temperature: 30°C.
Why this works:
-
TFA: Acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated primary amines (
), neutralizing the charge and increasing retention on the hydrophobic C18 stationary phase. -
CAD/ELSD: Detects particles based on mass, not light absorption. Since the Boc-diamine is non-volatile relative to the mobile phase, it forms a particle after evaporation and is detected with high sensitivity.
Method B: GC-MS Analysis (The Structural Validator)
The Thermal Instability Risk
Direct injection of Boc-protected amines into a GC inlet at 250°C often leads to degradation . The Boc group can cleave, releasing isobutylene and CO₂, reverting to the free triamine or forming cyclic ureas. Furthermore, the free primary amines will adsorb irreversibly to the glass liner.
Recommended Approach: Pre-column Derivatization (Silylation)
We must "cap" the active hydrogens on the primary amines using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Experimental Protocol
-
Sample Prep: Dissolve 2 mg of sample in 1 mL anhydrous Pyridine.
-
Derivatization: Add 100 µL BSTFA + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes. (Ensures complete silylation of both primary amines).
-
GC Parameters:
-
Inlet: Split 20:1, 220°C (Keep inlet temp lower to protect Boc integrity).
-
Column: HP-5ms or DB-5ms (5% Phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 100°C (1 min hold)
15°C/min 280°C. -
MS Source: EI mode, 230°C.
-
Mechanism:
The BSTFA replaces the protons on the primary amines (
Comparative Performance Data
The following table contrasts the expected performance metrics based on field application of similar Boc-diamines.
| Feature | HPLC-CAD (Recommended QC) | GC-MS (Derivatized) | HPLC-UV (210 nm) |
| Linearity ( | > 0.995 (Quadratic fit often needed) | > 0.999 | Poor (< 0.98 due to noise) |
| LOD (Limit of Detection) | ~1–5 µg/mL | ~0.1–0.5 µg/mL | ~50–100 µg/mL |
| Selectivity | High (separates salts/non-volatiles) | High (structural fingerprint) | Low (solvent peaks interfere) |
| Sample Prep Time | Low (Dilute & Shoot) | High (30+ min reaction) | Low |
| Risk Factors | Baseline drift from gradient | Thermal degradation of Boc | Low sensitivity |
Visualizing the Workflow
Figure 1: Analytical Decision Matrix
This logic flow guides the selection of the correct method based on the specific analytical goal (Purity vs. Structure).
Caption: Decision matrix for selecting between HPLC-CAD and GC-MS based on the analytical objective (QC vs. R&D).
Figure 2: GC-MS Derivatization Reaction
Visualizing the silylation process required to make the molecule GC-compatible.
Caption: Silylation reaction workflow converting the polar diamine into a volatile derivative for GC-MS analysis.
Expert Insights & Troubleshooting
1. The "Ghost" Impurity in HPLC:
If you see a peak eluting at the void volume (
2. GC-MS Tailing: Even with derivatization, if you observe tailing:
-
Cause: Incomplete derivatization or active sites in the liner.
-
Fix: Use a deactivated glass liner (silanized wool) and ensure the derivatization reagent is fresh (BSTFA hydrolyzes in moist air).
3. Mass Spectrum Interpretation: In the GC-MS (EI) spectrum of the TMS-derivative, look for:
-
[M-15]+: Loss of a methyl group from the TMS.
-
[M-57]+: Loss of the tert-butyl group from the Boc moiety (characteristic of Boc-protected amines).
-
m/z 73: The trimethylsilyl cation (
), confirming successful derivatization.
References
-
BenchChem. (2025).[1][2] Analytical Methods for Determining the Purity of Tert-Butyl (3-aminopropyl)carbamate. Link
-
Sigma-Aldrich. (2024). Derivatization and Separation of Aliphatic Amines. Link
-
Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link
-
National Institutes of Health (PMC). (2015). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (Discusses Boc thermal pyrolysis).[4] Link
-
Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Deprotection. Link
Sources
Boc/Bzl vs. Fmoc/tBu: A Comparative Guide to Peptide Synthesis Protection Schemes
For researchers, scientists, and drug development professionals, the choice of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that dictates the pathway to the target molecule. The two dominant methodologies, tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu), offer distinct advantages and present unique challenges. This guide provides an in-depth, objective comparison grounded in chemical principles and experimental considerations to inform your synthetic strategy.
The Principle of Orthogonality: The Foundation of SPPS
The genius of Merrifield's solid-phase synthesis lies in its cyclical nature, building a peptide chain amino acid by amino acid on a solid support.[] This process is only possible through an "orthogonal" protection scheme. This means that the temporary protecting group on the α-amino group of the incoming amino acid and the "permanent" protecting groups on the amino acid side chains can be removed under different conditions. One should be easily removed at every cycle, while the other remains intact until the final step. It is how the Boc/Bzl and Fmoc/tBu strategies achieve this orthogonality that defines them.
The Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy is the original method for SPPS and relies on graded acid lability. The α-amino group is protected by the acid-labile Boc group, while the side chains are protected by more acid-stable groups, typically benzyl-based.
The Chemistry:
-
Deprotection of the α-amino group: The Boc group is removed at each step with a moderate acid, usually trifluoroacetic acid (TFA).[2][3][4]
-
Final Cleavage: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF).[2][3]
Caption: The cyclical workflow of Boc/Bzl solid-phase peptide synthesis.
Advantages:
-
Cost-Effective: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]
-
Reduced Aggregation: The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, an advantage for hydrophobic or aggregation-prone sequences.[2][][6]
-
Process Maturity: As the foundational method, many established manufacturing processes for older peptide drugs are based on the Boc approach.[]
Disadvantages:
-
Harsh Reagents: The use of highly toxic and corrosive HF for the final cleavage requires specialized, expensive equipment and stringent safety protocols.[7]
-
Side Reactions: Repeated acid treatment can lead to the degradation of sensitive amino acids.[7] The tert-butyl cations formed during Boc deprotection can also cause unwanted side reactions.[8]
The Fmoc/tBu Strategy: The Modern Standard
The Fmoc/tBu strategy was developed as a milder alternative and has become the most common method for SPPS.[7][9] It utilizes a base-labile Fmoc group for α-amino protection and acid-labile side-chain protecting groups (like tBu).
The Chemistry:
-
Deprotection of the α-amino group: The Fmoc group is removed with a base, typically a solution of piperidine in DMF.[][10][11]
-
Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed with TFA.[2][7][12]
Caption: The cyclical workflow of Fmoc/tBu solid-phase peptide synthesis.
Advantages:
-
Milder Conditions: The use of piperidine and TFA avoids the hazardous HF required in Boc chemistry.[7][13][14] This makes it compatible with a wider range of sensitive amino acids and post-translational modifications.[2][7][9]
-
True Orthogonality: The base-labile Fmoc group and acid-labile side-chain protecting groups represent a truly orthogonal system, minimizing unintended deprotection.[][7]
-
Automation and Monitoring: The milder chemistry is highly amenable to automation.[2][9] The cleaved Fmoc group has a strong UV absorbance, allowing for real-time monitoring of the reaction progress.[][9][15][16]
Disadvantages:
-
Higher Cost: Fmoc-protected amino acids are typically more expensive.[]
-
Aggregation: The neutral peptide chain during synthesis can be more prone to aggregation, which can hinder subsequent reaction steps.[17]
-
Side Reactions: Aspartimide formation can be an issue with certain amino acid sequences under the basic deprotection conditions.[13][18]
Comparative Analysis: A Data-Driven Perspective
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Causality and Experimental Insight |
| α-Amino Deprotection | Moderate acid (TFA) | Base (e.g., 20% piperidine in DMF) | Based on the differential acid/base lability of the protecting groups.[2][] |
| Final Cleavage | Strong acid (Anhydrous HF) | Strong acid (TFA) | Benzyl-based side-chain protectors require harsher acidic conditions for removal than tert-butyl-based ones.[2][7] |
| Safety & Equipment | Requires specialized HF-resistant apparatus. | Can be performed in standard laboratory glassware.[14] | HF is highly corrosive and toxic, necessitating specialized handling procedures.[7] |
| Cost | Lower cost for Boc-amino acids.[][19] | Higher cost for Fmoc-amino acids.[] | Market demand and complexity of synthesis contribute to the price difference. |
| Aggregation | Less prone to aggregation.[2][][6] | More prone to aggregation.[17] | The protonated N-terminus in Boc-SPPS disrupts secondary structures that can lead to aggregation.[2][6] |
| Automation | Less amenable to full automation. | Highly suitable for automated synthesis.[2][9] | The hazardous nature of HF in the final step of Boc chemistry makes automation challenging. |
| Real-time Monitoring | Difficult to monitor quantitatively. | Easily monitored via UV absorbance of cleaved Fmoc group.[][9][15] | This provides a significant advantage for process control and troubleshooting in Fmoc-SPPS. |
| Compatibility | Limited with acid-sensitive modifications. | Excellent with sensitive functionalities (e.g., phosphorylation, glycosylation).[2][7][9] | The milder conditions of Fmoc-SPPS preserve a wider range of chemical modifications. |
Experimental Protocols: A Glimpse into the Lab
Boc-SPPS Cycle: Deprotection and Coupling
-
Deprotection: The resin-bound peptide is treated with a solution of 25-50% TFA in dichloromethane (DCM) to remove the Boc group.
-
Washes: The resin is washed thoroughly with DCM to remove excess TFA.
-
Neutralization: The protonated N-terminus is neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DCM.[20]
-
Washes: The resin is washed again with DCM to remove excess base.
-
Coupling: The next activated Boc-amino acid (e.g., using DCC/HOBt as activators) is added to the resin to form the next peptide bond.[]
-
Washes: The resin is washed to remove excess reagents and byproducts, readying it for the next cycle.
Fmoc-SPPS Cycle: Deprotection and Coupling
-
Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[12]
-
Washes: The resin is extensively washed with DMF to completely remove piperidine and the cleaved Fmoc-adduct.[12]
-
Coupling: The next activated Fmoc-amino acid (e.g., using HBTU/DIEA as activators) is added to the resin.
-
Washes: The resin is washed with DMF to remove unreacted reagents, preparing it for the subsequent deprotection step.
Conclusion: Selecting the Right Strategy
The choice between Boc/Bzl and Fmoc/tBu is not a matter of one being definitively superior, but rather which is better suited for a specific application.
The Boc/Bzl strategy remains a powerful tool, especially for the synthesis of long and challenging sequences prone to aggregation where its aggressive deprotection conditions can be advantageous.[2][]
The Fmoc/tBu strategy , however, has become the method of choice for most applications due to its milder reaction conditions, broader compatibility with sensitive functionalities, and amenability to automation.[2][7][9] While aggregation can be a concern, various techniques have been developed to mitigate this issue.
A thorough understanding of the chemical principles, advantages, and limitations of both methods is essential for any researcher in the field of peptide synthesis to make an informed decision and successfully synthesize their target peptide.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. chempep.com [chempep.com]
- 14. prezi.com [prezi.com]
- 15. bachem.com [bachem.com]
- 16. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempep.com [chempep.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Comprehensive Disposal and Safety Guide: Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a detailed, experience-driven protocol for the proper disposal of Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS No. 213475-74-2). While a specific Safety Data Sheet (SDS) for this exact research chemical is not always available, a robust safety and disposal plan can be constructed by analyzing its constituent functional groups—a Boc-protected carbamate and two primary amine groups—and referencing data from close structural analogs.
This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step to ensure a self-validating system of safety and compliance in your laboratory.
Hazard Assessment & Risk Mitigation
Inferred Hazardous Profile
The hazardous properties are inferred from structurally similar diamines protected with a tert-butoxycarbonyl (Boc) group, such as N-Boc-1,2-diaminoethane and N-Boc-1,3-diaminopropane.
| Hazard Classification | Inferred Risk | Rationale & Authoritative Source |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns. The primary amine groups are basic and can cause chemical burns upon contact.[1][2][3][4][5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious, potentially irreversible eye damage. Direct contact can lead to blindness.[1][2][3][4][5] |
| Regulatory Standing | Hazardous Waste | Carbamate-containing compounds are regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA) due to their potential toxicity.[6] |
| Chemical Incompatibility | Reactive | Incompatible with strong oxidizing agents and strong acids. Contact can lead to vigorous or exothermic reactions.[2][3] |
Mandatory Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling the compound, its solutions, or its waste.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[7]
-
Eye and Face Protection: Chemical safety goggles and a face shield must be worn over them. The high risk of severe eye damage necessitates this dual layer of protection.[1]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For handling larger quantities or during spill cleanup, a chemical-resistant apron is also recommended.[7]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]
Waste Management & Disposal Protocol
The guiding principle for disposing of this compound is strict segregation and containment . Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[7][9]
Step-by-Step Disposal Procedure
-
Waste Stream Identification: Identify all materials that have come into contact with the chemical. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper, gloves, vials).
-
Container Selection: Utilize only designated hazardous waste containers made of a compatible material like high-density polyethylene (HDPE).[7] Ensure the container has a secure, vapor-tight lid.
-
Labeling: The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Corrosive," "Toxic"
-
The accumulation start date.
-
-
Waste Segregation & Collection:
-
Solid Waste: Carefully transfer the pure compound, spent reagents, and grossly contaminated items (like weighing paper) directly into the labeled hazardous waste container.[7]
-
Contaminated Sharps: Needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your institution's safety office.
-
PPE and Debris: Gloves, bench paper, and other lightly contaminated disposables must also be placed in the solid hazardous waste container.[7]
-
-
Storage: Keep the hazardous waste container closed at all times except when adding waste.[7] Store the container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[3]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. They will partner with a licensed waste disposal company to ensure the waste is treated and disposed of in compliance with EPA and local regulations.[8][10]
Disposal Workflow Diagram
Caption: Waste disposal decision workflow for this compound.
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Spill Response
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Assess: If the spill is large or you are not comfortable cleaning it, contact your EHS emergency line immediately.
-
Contain: For small, manageable spills, ensure you are wearing full PPE. Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbent material and spilled compound into the designated solid hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by isopropanol), and dispose of all cleaning materials as hazardous waste.[7]
First Aid Measures
These measures are based on the hazardous properties of analogous compounds and should be followed by immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Decontamination Procedures
Proper decontamination is essential to prevent unintended exposure and cross-contamination.
-
Work Surfaces: After each use, wipe down the work area within the fume hood with a detergent solution, followed by a rinse with water, and then wipe with 70% ethanol or isopropanol. Dispose of all wipes as hazardous waste.
-
Reusable Equipment (Glassware, Spatulas):
-
Pre-rinse equipment with a suitable solvent to remove gross contamination; collect this rinse as hazardous liquid waste.
-
Wash thoroughly with laboratory detergent and hot water.
-
Perform a final rinse with deionized water, followed by a solvent like acetone or ethanol to aid drying.
-
By adhering to these detailed procedures, you establish a robust framework for safety and compliance, ensuring that your innovative research is conducted with the highest degree of responsibility.
References
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes . (2011). Environmental Protection Agency. [Link]
-
EPA Issues Rule on Carbamate Wastes . (2011). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste: Ammonium Carbamate . New Jersey Department of Health. [Link]
-
This compound-213475-74-2 . Thoreauchem. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. N-BOC-1,3-diaminopropane, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 5. N-(tert-Butoxycarbonyl)-1,3-diaminopropane | 75178-96-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
Personal Protective Equipment (PPE) & Handling Guide: Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate
Executive Summary: The "Read-Across" Safety Mandate
Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (often referred to as 2-Boc-amino-1,3-propanediamine) presents a specific toxicological profile driven by its dual primary amine functionality. While the central carbamate (Boc) group reduces volatility, it does not neutralize the corrosivity inherent to the flanking primary amines.
Immediate Safety Directive: Treat this compound as a Category 1B Skin Corrosive and Category 1 Serious Eye Damage agent. Standard "lab safety" protocols (safety glasses + latex gloves) are insufficient and pose a significant risk of irreversible injury.
| Critical Hazard | Operational Implication |
| Corrosivity (pH > 11) | Direct contact causes immediate, potentially irreversible tissue necrosis. |
| Keratolytic Effect | Amines react with corneal proteins; splashes can cause blindness without immediate pain warning. |
| Sensitization | High potential for respiratory and skin sensitization upon repeated exposure. |
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of injury. This molecule acts as a chelating base .
-
Mechanism: The two primary amine groups (
) are highly nucleophilic. Upon contact with biological tissue, they initiate alkaline hydrolysis of fats (saponification) and denature proteins. -
The "Boc" False Security: Researchers often assume Boc-protected amino acids are benign. However, this molecule retains two free amine groups, making it chemically similar to 1,3-diaminopropane (a known corrosive) rather than a protected amino acid.
Hazard Classification (GHS Standards)
PPE Matrix: The Defense System
This matrix is designed to create a self-validating safety barrier. Do not deviate from these specifications.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, >0.14 mm) or Neoprene | Amines can permeate thin nitrile rapidly. Double gloving provides a "breakthrough indicator" gap. Do not use Latex (poor resistance to organic bases). |
| Eye/Face | Chemical Splash Goggles (Indirect Venting)Optional: Face Shield (8-inch) | Safety glasses allow liquid entry from the side/bottom. Amine vapors can also bypass glasses, causing "blue haze" vision (corneal edema). |
| Respiratory | Fume Hood (Face velocity: 100 fpm)If outside hood: Full-face respirator with ABEK1 (Organic Vapor/Inorganic/Acid/Ammonia) cartridges. | The compound has low volatility but high aerosol toxicity. Dust or mists are severely irritating to the upper respiratory tract. |
| Body | Lab Coat (Nomex or 100% Cotton) + Chemical Apron | Synthetic blends (polyester) can melt into the skin if a fire occurs (amines are combustible). An apron prevents soak-through of corrosive liquids. |
Visualization: PPE Selection Logic
The following diagram illustrates the decision-making process for PPE based on the state of the reagent.
Caption: Decision tree for selecting Personal Protective Equipment based on physical state and concentration risks.
Operational Protocol: Handling & Synthesis
A. Weighing and Transfer (The Static Risk)
This compound, if solid, may exhibit static charge, causing "fly-away" powder.
-
Anti-Static Gun: Use a Zerostat gun or ionizer bar during weighing to prevent powder from jumping onto gloves/sleeves.
-
Draft Shield: Always weigh inside a fume hood. If the balance is sensitive to airflow, use a draft shield, but never remove the sample from the hood ventilation zone.
B. Dissolution (The Exotherm Risk)
Dissolving amines in protic solvents (methanol, water) or mixing with acids is exothermic .
-
Cooling: Pre-cool the solvent to 0°C before adding the amine.
-
Rate: Add the solid portion-wise.
-
Vessel: Use a round-bottom flask (not an Erlenmeyer) to allow for even stress distribution if heat is generated.
C. Spill Response Workflow
Do not treat this like a water spill. Water can spread the amine, increasing the surface area of contamination.
Caption: Sequential workflow for safely managing an amine spill in the laboratory.
Disposal Strategy: Cradle-to-Grave
Improper disposal of amines is a leading cause of waste-stream fires.
The Segregation Rule
NEVER mix this compound waste with:
-
Oxidizers (Peroxides, Permanganates)
Risk of Fire/Explosion. -
Acids (Sulfuric, Nitric)
Violent Exotherm. -
Halogenated Solvents (DCM, Chloroform)
While often necessary for reaction, prolonged storage of amines with alkyl halides can lead to quaternization and pressure buildup.
Disposal Protocol
-
Liquid Waste: Dispose into a container explicitly labeled "Alkaline Organic Waste" .
-
Solid Waste: Contaminated gloves and paper towels must go into "Hazardous Solid Waste" (double-bagged), not regular trash. The residual amine can cause irritation to custodial staff handling trash compactors.
-
Rinsing: Triple rinse empty containers with Ethanol before disposal. Treat the rinsate as hazardous waste.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
European Chemicals Agency (ECHA). (2023). Information on Chemicals - Classification and Labelling Inventory for Diamines.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][4]
-
PubChem. (2023). Compound Summary: 1,3-Diaminopropane (Analogous Hazard Profile).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
